molecular formula C8H14ClNO3 B3029457 Chloroacetyl-dl-norleucine CAS No. 67206-26-2

Chloroacetyl-dl-norleucine

Cat. No.: B3029457
CAS No.: 67206-26-2
M. Wt: 207.65 g/mol
InChI Key: NTOGPWIZAGBRID-UHFFFAOYSA-N
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Description

Chloroacetyl-dl-norleucine is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203446. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chloroacetyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOGPWIZAGBRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56787-36-1, 67206-26-2
Record name NSC203446
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 67206-26-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chloroacetyl-DL-norleucine
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Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Solubility of Chloroacetyl-dl-norleucine in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chloroacetyl-dl-norleucine is a synthetic amino acid derivative featuring a chloroacetyl group on the nitrogen atom of the norleucine backbone.[1] This modification imparts increased reactivity, making it a valuable intermediate in peptide synthesis and a building block for novel bioactive molecules.[1] For researchers in drug development and biochemical engineering, understanding the thermodynamic solubility of this compound is not merely a matter of record-keeping; it is a critical parameter that governs everything from reaction kinetics and purification strategies to formulation and bioavailability.[2]

This guide provides a comprehensive framework for understanding and determining the thermodynamic solubility of this compound. In the absence of extensive published data for this specific molecule, we will ground our discussion in the fundamental principles of solubility, the established "gold standard" methodology for its determination, and the expected solubility trends based on its molecular structure and comparison with related compounds.

Part 1: Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is the maximum concentration of the solute that can be dissolved to form a homogeneous solution at a specific temperature and pressure.[2][3] At this point, the solution is saturated, and a state of thermodynamic equilibrium exists between the dissolved solute and the undissolved solid phase. This process is governed by the interplay of intermolecular forces and the fundamental laws of thermodynamics.

The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution, which is generally positive as the solute molecules become more disordered in the solution.

For a molecule like this compound, we must consider:

  • Crystal Lattice Energy (Solute-Solute): The energy required to break the bonds holding the solid, crystalline this compound together. This is influenced by its melting point (112-114 °C), which suggests a moderately stable crystal lattice.[4][5]

  • Cavitation Energy (Solvent-Solvent): The energy needed to create a space within the solvent for the solute molecule to occupy.

  • Solvation Energy (Solute-Solvent): The energy released when the solute molecule forms favorable interactions with the solvent molecules.

The balance of these forces dictates solubility. A solvent will be effective if the energy released during solvation is sufficient to overcome the crystal lattice and cavitation energies.

The Role of Molecular Structure and Solvent Polarity

This compound possesses a dual nature:

  • A Polar Backbone: The carboxylic acid and the N-chloroacetyl amide groups are capable of hydrogen bonding and dipole-dipole interactions.

  • A Non-Polar Side Chain: The n-butyl side chain of the norleucine moiety is hydrophobic.

This amphiphilic character means its solubility will be highly dependent on the solvent's properties:

  • In Water: Water is a highly polar, protic solvent that can act as both a hydrogen bond donor and acceptor. It will interact favorably with the polar backbone. However, the hydrophobic n-butyl side chain will disrupt water's hydrogen-bonding network, leading to an unfavorable hydrophobic effect. The solubility of the parent amino acid, DL-norleucine, is known to be relatively low in water compared to glycine, a trend that holds for amino acids with longer aliphatic side chains.[6][7]

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can also form hydrogen bonds with the solute's backbone. Their smaller alkyl groups make them less polar than water but potentially better at solvating the hydrophobic side chain, which could lead to increased solubility. Studies on other N-acetylated amino acids have shown high solubility in alcohols.[4][8]

  • In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have significant dipole moments but cannot donate hydrogen bonds. They can accept hydrogen bonds from the carboxylic acid and amide N-H, and their organic nature will accommodate the n-butyl chain, likely resulting in good solubility.

  • In Non-Polar Solvents (e.g., Hexane, Diethyl Ether): These solvents lack the ability to form strong interactions with the polar backbone.[9] The energy gained from solvating the n-butyl chain is insufficient to overcome the strong solute-solute interactions of the crystal lattice. Therefore, solubility is expected to be very low.

The following diagram illustrates the key molecular interactions that govern the dissolution process.

G cluster_solution Solution (Dissolved State) Solute_Solute Solute-Solute Interactions (Lattice Energy) Energy_Input Energy Input (Overcome) Solute_Solute->Energy_Input Break Solvent_Solvent Solvent-Solvent Interactions (Cavitation Energy) Solvent_Solvent->Energy_Input Disrupt Solute_Solvent Solute-Solvent Interactions (Solvation Energy) Energy_Release Energy Release (Favorable) Solute_Solvent->Energy_Release Energy_Input->Solute_Solvent Enables

Caption: Energy balance in the dissolution process.

Part 2: Experimental Determination of Thermodynamic Solubility

The most reliable and widely accepted method for determining thermodynamic solubility is the shake-flask method .[10] This technique is considered the "gold standard" because it ensures that a true equilibrium is reached between the solid and liquid phases.

Self-Validating Protocol: The Shake-Flask Method

This protocol is designed to be self-validating by ensuring that the measured concentration is independent of time after equilibrium has been established and is confirmed by the presence of undissolved solid.

Materials and Equipment:

  • This compound (solid, high purity >99%)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Hexane) of analytical grade

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to add enough solute so that a visible amount of solid remains after equilibrium is reached. This ensures saturation. For example, add ~20 mg of the compound to 5 mL of each solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance). Agitate the samples for a prolonged period. A typical duration is 24 to 48 hours to ensure equilibrium is fully achieved.[6] For some compounds, 72 hours may be necessary.

    • Causality Check: Agitation prevents the formation of a stagnant, saturated layer of solvent at the solid-liquid interface, ensuring the entire bulk solvent is exposed to the solute. The long incubation time is critical to overcome any kinetic barriers to dissolution.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle. This minimizes the amount of solid that needs to be filtered.

  • Sample Extraction and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial.

    • Causality Check: Filtration is a critical step to remove all undissolved solid particles. Any suspended microcrystals in the analyzed sample would lead to a significant overestimation of the solubility. The filter material must be chosen carefully to avoid adsorbing the solute.

  • Dilution: Accurately dilute the saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

    • Method Validation: A calibration curve must be prepared using known concentrations of this compound. This curve validates that the instrument response is proportional to the concentration.

    • Calculation: The solubility (S) is calculated using the equation: S = C_measured × Dilution_Factor

  • Confirmation of Equilibrium: To ensure true equilibrium was reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change significantly between the later time points, equilibrium has been achieved. Additionally, visual inspection for remaining solid and analytical characterization (e.g., using X-ray diffraction) of the residual solid can confirm that no phase transformation or degradation occurred during the experiment.

The following diagram outlines this mandatory experimental workflow.

G A 1. Add Excess Solid to Solvent B 2. Equilibrate (e.g., 24-48h at 25°C) with Agitation A->B C 3. Settle & Withdraw Supernatant B->C D 4. Filter Sample (0.22 µm Syringe Filter) C->D E 5. Dilute Filtrate Accurately D->E F 6. Quantify (e.g., HPLC-UV) E->F G 7. Calculate Solubility (Concentration x DF) F->G

Caption: Shake-Flask method workflow for solubility.

Part 3: Data Presentation and Expected Trends

The data obtained from the shake-flask experiments should be compiled into a clear, comparative table. This allows for easy interpretation of the solubility profile of this compound across different solvent systems.

Expected Solubility Data Summary

The following table structure is recommended for presenting the results. The values are left blank, as they must be determined experimentally. Based on the theoretical principles discussed, a qualitative trend is predicted.

Solvent SystemSolvent Polarity (Dielectric Constant)Predicted Qualitative TrendThermodynamic Solubility (25 °C)
mg/mL
Hexane1.9Very Low(Experimental Value)
Ethyl Acetate6.0Low to Moderate(Experimental Value)
Acetone21High(Experimental Value)
Ethanol24.5High(Experimental Value)
Methanol32.7Very High(Experimental Value)
Water80.1Low(Experimental Value)

Discussion of Expected Trends:

  • Water vs. Alcohols: It is anticipated that solubility will be significantly higher in methanol and ethanol than in water. While water is more polar, the alcohols provide a better balance for solvating both the polar backbone and the non-polar n-butyl side chain of the molecule.

  • Effect of Polarity: A general trend of increasing solubility is expected as solvent polarity increases from non-polar (hexane) to polar aprotic (acetone) and polar protic (alcohols). However, the extremely high polarity of water, coupled with the hydrophobic effect, is expected to break this linear trend, resulting in lower solubility than in the alcohols.

  • Chloroacetyl Group Influence: The addition of the chloroacetyl group increases the molecular weight and likely the crystal lattice energy compared to the parent norleucine. It also adds another polar amide bond, which should enhance interactions with polar solvents. The precise quantitative effect can only be confirmed through the experimental protocol outlined above.

Conclusion

References

  • 11

  • 12

  • 13

  • 14

  • [Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf]([Link] dissolution/)

Sources

Difference between Chloroacetyl-dl-norleucine and Acetyl-dl-norleucine substrates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Analysis of Chloroacetyl- vs. Acetyl-DL-Norleucine Substrates for Enzymatic Resolution

Executive Summary

This guide provides a technical analysis for researchers optimizing the production of L-Norleucine via enzymatic kinetic resolution. The core decision lies in selecting the acyl group protecting the amine: Chloroacetyl- (


) versus Acetyl-  (

).

While both substrates are viable for Aminoacylase I (ACY1) mediated hydrolysis, they exhibit distinct kinetic profiles and physicochemical properties.

  • Chloroacetyl-DL-Norleucine is the high-performance substrate, offering significantly faster hydrolysis rates (

    
    ) due to the electron-withdrawing chlorine atom, but at the cost of lower stability and higher susceptibility to spontaneous (non-enzymatic) hydrolysis.
    
  • Acetyl-DL-Norleucine is the robust standard, offering superior solution stability and solubility, making it ideal for large-scale processes where process control is prioritized over raw catalytic speed.

Chemical Fundamentals & Electronic Effects

The primary differentiator between the two substrates is the electronic environment of the amide bond, which dictates susceptibility to nucleophilic attack by the enzyme's active site (typically a Zinc-bound water molecule).

Electronic Induction
  • Acetyl Group: The methyl group (

    
    ) is weakly electron-donating (+I effect). This stabilizes the amide carbonyl, making the carbon less electrophilic.
    
  • Chloroacetyl Group: The chlorine atom is strongly electron-withdrawing (-I effect). This pulls electron density away from the carbonyl carbon, significantly increasing its electrophilicity.

Impact on Catalysis: The increased electrophilicity of the chloroacetyl carbonyl lowers the activation energy for the formation of the tetrahedral intermediate in the active site of Aminoacylase I. Consequently,


 (turnover number) is typically 10–40x higher  for chloroacetyl substrates compared to their acetyl counterparts.
Physicochemical Comparison
FeatureAcetyl-DL-NorleucineThis compound
Formula


Electronic Effect Inductive Donation (+I)Inductive Withdrawal (-I)
Hydrolysis Rate (

)
1.0 (Baseline)High (~10–40x faster)
Water Solubility High (Enhanced by Acetyl)Moderate to Low
Spontaneous Hydrolysis Negligible at pH 7–8Significant at pH > 8.0
Substrate Inhibition ModerateOften Lower (Leaving group leaves faster)

Enzymatic Kinetics & Mechanistic Insight

Enzyme: Aminoacylase I (EC 3.5.1.14), typically from Aspergillus melleus or Porcine Kidney.

The Specificity Constant ( )

For industrial resolution, the specificity constant is the critical metric.

  • Chloroacetyl-: High

    
     dominates the equation. The enzyme processes the substrate rapidly. However, if the concentration is too high, the leaving group (chloroacetate) can locally acidify the active site if buffering is insufficient.
    
  • Acetyl-: Lower

    
     requires higher enzyme loading or longer reaction times to achieve 50% conversion. However, the reaction is more "forgiving" regarding pH fluctuations.
    
The Risk of Spontaneous Hydrolysis

This is the most critical operational difference.

  • Acetyl-: Stable.[1] Hydrolysis is almost exclusively enzymatic. Enantiomeric Excess (ee) of product is high (>99%). [2]

  • Chloroacetyl-: Unstable at high pH. Above pH 8.0, hydroxide ions (

    
    ) can attack the highly electrophilic carbonyl non-enzymatically. Since spontaneous hydrolysis is not chiral, it hydrolyzes both D- and L-isomers at the same rate.
    
    • Result: If pH drifts high, you produce racemic L-Norleucine + D-Norleucine, degrading the final ee% .

Experimental Protocol: Kinetic Resolution

The following protocol is designed for This compound due to its complexity. For Acetyl-, the pH control steps can be relaxed.

Workflow Logic

The goal is to hydrolyze exactly 50% of the racemic mixture (the L-isomer) and separate it from the unreacted D-acyl-isomer based on solubility differences.

KineticResolution Start Racemic Substrate (DL-Chloroacetyl-Norleucine) Solubilization Solubilization (0.1M NaOH to pH 7.5) Start->Solubilization EnzymeAdd Add Aminoacylase I (Aspergillus origin) Solubilization->EnzymeAdd Reaction Incubation (37°C, pH Stat 7.2) EnzymeAdd->Reaction Check Check Conversion (TLC/HPLC) Reaction->Check Risk RISK: pH > 8.0 Spontaneous Hydrolysis Reaction->Risk Check->Reaction < 50% Conv. Acidification Acidification (HCl to pH 1.5) Check->Acidification 50% Conv. Extraction Extraction/Filtration Acidification->Extraction ProductL Aqueous Phase: L-Norleucine (Free AA) Extraction->ProductL ProductD Organic/Solid Phase: D-Chloroacetyl-Norleucine Extraction->ProductD RacemicContam Racemic Contamination (Lowers ee%) Risk->RacemicContam RacemicContam->ProductL Impurity

Figure 1: Kinetic Resolution Workflow highlighting the critical risk path for Chloroacetyl substrates.

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve 0.1 mol of This compound in water.

    • Critical: Adjust pH to 7.2–7.5 using 2M LiOH or NaOH. Do not exceed pH 7.8 to prevent spontaneous hydrolysis.

    • Note: If using Acetyl-DL-Norleucine , you may adjust pH up to 8.0 for optimal enzyme activity without risk.

  • Enzymatic Hydrolysis:

    • Add Aminoacylase I (approx. 1000 Units/g substrate).

    • Incubate at 37°C with gentle stirring.

    • pH Stat Mode: As the reaction proceeds, the release of the carboxyl group and chloroacetic acid will drop the pH. Continuously titrate with 0.5M LiOH to maintain pH 7.2.

  • Monitoring:

    • Monitor conversion via HPLC (Chiral column) or Ninhydrin assay (detects free amine L-Norleucine).

    • Stop reaction at theoretical 50% conversion .

  • Separation (Workup):

    • Acidify the mixture to pH 1.5 using 6M HCl.

    • Acetyl- Substrate: The unreacted Acetyl-D-Norleucine often remains in solution or requires extraction with ethyl acetate.

    • Chloroacetyl- Substrate: The unreacted Chloroacetyl-D-Norleucine is generally less soluble in acidic water and may precipitate, or extracts easily into ethyl acetate.

    • Filter or separate phases. The aqueous phase contains the pure L-Norleucine .

  • Purification:

    • Pass the aqueous phase through a cation exchange resin (Dowex 50). Elute L-Norleucine with dilute

      
      .
      
    • Recrystallize from water/ethanol.

Industrial Applications & Selection Guide

When to Choose this compound:
  • High-Throughput Requirements: When reactor time is the bottleneck. The rapid kinetics allow for shorter batch times.

  • Difficult Substrates: If the norleucine side chain (butyl) interacts unfavorably with the enzyme, the "activation" by the chloro- group can compensate for poor binding affinity (

    
    ).
    
  • Workup Preference: If the specific solubility of the chloro-derivative aids in separation (e.g., precipitation of the D-isomer).

When to Choose Acetyl-DL-Norleucine:
  • High Purity Requirements: When >99.9% ee is required without recrystallization. The lack of spontaneous hydrolysis guarantees that every free amino acid molecule was produced by the enzyme (L-isomer).

  • Cost Sensitivity: Acetyl chloride/anhydride is cheaper than chloroacetyl chloride.

  • Enzyme Recycling: Chloroacetate (the byproduct) can sometimes be more inhibitory or damaging to immobilized enzymes than acetate.

References

  • Enzymatic Resolution Mechanisms

    • Source: Taylor & Francis.[2] "Aminoacylase – Knowledge and References."

    • URL:[Link]

    • Relevance: Defines the role of Aminoacylase I (ACY1)
  • Substrate Specificity & Kinetics

    • Source: NIH / PubMed Central. "Revisiting D-Acylases for D-Amino Acid Production."
    • URL:[Link]

    • Relevance: Discusses the reactivity of N-chloroacetyl versus N-acetyl derivatives and the "promiscuity" of acylases regarding the acyl group.
  • Spontaneous Hydrolysis & Stability

    • Source: NIH / PubMed Central. "On the Mechanism and Rate of Spontaneous Decomposition of Amino Acids."
    • URL:[Link]

    • Relevance: Provides the foundational data on the stability of amino acid derivatives and the conditions under which non-enzym
  • Source: Chem-Impex International. "Acetyl-DL-norleucine Product Guide.

Sources

A Technical Guide to Chloroacetyl-dl-norleucine: Applications in Non-Canonical Amino Acid Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Chloroacetyl-dl-norleucine (ClAc-Nle) is a synthetic, non-canonical amino acid (ncAA) that has emerged as a powerful and versatile tool for chemical biology and drug discovery. Its defining feature is the chloroacetyl group, a mild electrophile that can form stable, covalent bonds with nucleophilic amino acid residues under biocompatible conditions. This guide provides an in-depth overview of ClAc-Nle, detailing its chemical properties and core applications. We explore its site-specific incorporation into proteins via genetic code expansion, its utility in targeted protein labeling and bioconjugation, and its growing role as a reactive "warhead" in the discovery of targeted covalent inhibitors. This document serves as a technical resource for researchers and drug development professionals seeking to leverage the unique capabilities of ClAc-Nle for protein engineering, functional studies, and therapeutic development.

Introduction: The Chloroacetyl Moiety as a Precision Tool in Chemical Biology

The ability to introduce precisely defined chemical functionalities into proteins has revolutionized our capacity to study and engineer biological systems. Non-canonical amino acids are at the forefront of this revolution, offering chemical diversity beyond the 20 canonical amino acids.[1][2] Among these, this compound (ClAc-Nle) stands out for its unique combination of a bio-inert scaffold and a selectively reactive chemical handle.

What is this compound?

ClAc-Nle is a derivative of norleucine, an isomer of the canonical amino acids leucine and isoleucine.[3] The core structure consists of two key components:

  • The Norleucine Scaffold: Norleucine is a hydrophobic, aliphatic amino acid that is structurally similar to methionine but lacks the sulfur atom.[4][5] This makes it a useful, non-oxidizable mimic of methionine, often incorporated into proteins to study the effects of methionine oxidation or to enhance stability.[5]

  • The Chloroacetyl Group: Attached to the alpha-amino group is a chloroacetyl moiety (-CO-CH₂Cl). This group contains an electrophilic carbon atom that is susceptible to nucleophilic attack, most notably from the thiol group of cysteine residues.[6][7] This reactivity is the key to ClAc-Nle's utility in forming specific, covalent linkages.[3][8]

PropertyValueSource
Synonyms This compound, N-(chloroacetyl)norleucine[3]
Molecular Formula C₈H₁₄ClNO₃Derived from Structure
Appearance White to off-white powder/crystal[3][9]
Purity ≥ 99.0% (Typical)[9]
Melting Point 112.0 to 114.0 °C[9]
Solubility Soluble in polar organic solvents like methanol[3][9]
Rationale for Use: Why Choose ClAc-Nle?

The selection of a non-canonical amino acid is driven by the desired application. ClAc-Nle is favored for applications requiring the formation of a stable, covalent bond at a specific site within a protein. The primary advantages include:

  • Tunable Reactivity: The chloroacetyl group is a "mild" electrophile. While it reacts readily with highly nucleophilic residues like cysteine, its reactivity is generally lower than other common electrophiles like iodoacetamide, which can enhance its specificity for a target residue, particularly when guided by proximity.[6]

  • Bioorthogonality: Under controlled conditions, the chloroacetyl group is relatively inert to the majority of functional groups found in a cell, allowing for specific chemical reactions to be performed in complex biological environments.

  • High Specificity for Cysteine: The reaction between a chloroacetyl group and a cysteine thiol is a highly efficient and specific SN2 reaction, forming a stable thioether bond.[6][7][8] This makes it an excellent tool for targeting cysteine residues, which are often found in enzyme active sites or can be engineered into specific locations on a protein surface.

Genetic Code Expansion: Site-Specific Incorporation of ClAc-Nle into Proteins

The most powerful application of ClAc-Nle is its site-specific incorporation into a growing polypeptide chain during protein translation.[10] This is achieved through a technique called genetic code expansion, which hijacks the cell's own translational machinery.[11][12]

The Principle of Orthogonal Translation Systems

Genetic code expansion relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair.[1][13][14] This pair works in parallel to, but independently of, the host cell's endogenous synthetases and tRNAs.[14]

  • Unique Codon: A codon that is rarely used by the host organism, typically the amber stop codon (UAG), is repurposed to encode the ncAA.[12][15]

  • Orthogonal tRNA (tRNAPyl or tRNAopt): An engineered tRNA is designed to recognize this unique codon (e.g., it has a CUA anticodon to read UAG). This tRNA is not recognized by any of the host cell's own aaRSs.[14]

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A cognate synthetase is engineered to exclusively recognize and "charge" the orthogonal tRNA with the desired non-canonical amino acid (in this case, ClAc-Nle).[1][16] This engineered aaRS does not charge any of the host cell's endogenous tRNAs.

When these components are introduced into a host cell (like E. coli) along with a supply of ClAc-Nle in the growth medium, the cell's ribosomes will pause at the UAG codon in the target gene's mRNA, incorporate the ClAc-Nle-charged tRNA, and then continue translation.[15] The result is a full-length protein with ClAc-Nle incorporated at a precisely defined position.[10]

Experimental Workflow: From Plasmid to Modified Protein

The process involves standard molecular biology and protein expression techniques.

GCE_Workflow cluster_prep 1. Genetic Preparation cluster_expression 2. Cellular Expression cluster_downstream 3. Downstream Processing Plasmid_aaRS Plasmid 1: Orthogonal aaRS Transformation Co-transform E. coli Plasmid_aaRS->Transformation Plasmid_tRNA Plasmid 1: Orthogonal tRNA Plasmid_tRNA->Transformation Plasmid_Target Plasmid 2: Target Gene with UAG Codon Plasmid_Target->Transformation Culture Culture cells with ClAc-Nle Transformation->Culture Induction Induce Protein Expression (e.g., with IPTG) Culture->Induction Harvest Cell Lysis & Harvest Induction->Harvest Purification Purify Protein (e.g., His-tag) Harvest->Purification Verification Verify Incorporation (Mass Spectrometry) Purification->Verification

Caption: Workflow for Genetic Code Expansion with ClAc-Nle.

Protocol 2.1: Step-by-Step Guide for ClAc-Nle Incorporation in E. coli
  • Plasmid Preparation:

    • Obtain or construct two compatible plasmids.

    • Plasmid 1 (pEVOL/pULTRA): Encodes the engineered aminoacyl-tRNA synthetase (aaRS) specific for ClAc-Nle and its corresponding orthogonal tRNA (e.g., tRNAPylCUA).

    • Plasmid 2 (e.g., pET vector): Encodes the target protein of interest. Use site-directed mutagenesis to replace the codon at the desired incorporation site with an amber stop codon (TAG).

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.

    • Select for transformants on agar plates containing antibiotics appropriate for both plasmids.

  • Expression:

    • Inoculate a starter culture in a rich medium (e.g., LB) with antibiotics and grow overnight.

    • The next day, dilute the starter culture into a larger volume of minimal medium (e.g., M9) supplemented with all 20 canonical amino acids, antibiotics, and the non-canonical amino acid, this compound (typically at a final concentration of 1-2 mM).

    • Grow the culture at 37°C with shaking until it reaches an optical density (OD₆₀₀) of 0.6-0.8.

  • Induction:

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Reduce the temperature to 18-25°C and continue shaking for 12-18 hours to allow for proper protein folding and incorporation.

  • Purification and Verification:

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication) and purify the target protein using an appropriate method (e.g., Ni-NTA affinity chromatography for a His-tagged protein).

    • Verify the successful incorporation of ClAc-Nle and the protein's exact mass using electrospray ionization mass spectrometry (ESI-MS).

Applications in Protein Bioconjugation and Labeling

Once ClAc-Nle is incorporated into a protein, the chloroacetyl group serves as a specific chemical handle for covalent modification. This enables a wide array of applications, from fluorescent labeling to the creation of complex protein conjugates.[10][17][18]

Mechanism of Covalent Labeling

The primary reaction is a bimolecular nucleophilic substitution (SN2) where a nucleophilic side chain on another molecule attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion.

  • Primary Target: The thiol group (-SH) of a cysteine residue is the most common and efficient nucleophile for this reaction.[6][7][8] The reaction is highly favorable at neutral to slightly basic pH (7.0-8.5), where the cysteine residue is partially deprotonated to the more nucleophilic thiolate anion (-S⁻).

  • Other Targets: While less common, the side chains of histidine and lysine can also react under specific conditions, although the reaction rate is generally much slower.

Bioconjugation Protein_ClAc Protein with incorporated ClAc-Nle Conjugate Covalently Labeled Protein (Stable Thioether Bond) Protein_ClAc->Conjugate S_N2 Reaction Probe Nucleophilic Probe (e.g., Cys-peptide, Thiol-dye) Probe->Conjugate

Caption: Covalent labeling via the chloroacetyl group.

Protocol 3.1: Fluorescent Labeling of a ClAc-Nle-containing Protein

This protocol describes the labeling of a purified protein containing a single, site-specifically incorporated ClAc-Nle residue with a thiol-containing fluorescent dye.

  • Buffer Preparation: Prepare a reaction buffer such as phosphate-buffered saline (PBS) at pH 7.4. Degas the buffer thoroughly to minimize oxidation of the thiol-containing dye.

  • Protein Preparation:

    • Dialyze the purified protein containing ClAc-Nle into the reaction buffer to remove any interfering substances from the purification process.

    • Determine the protein concentration accurately (e.g., using a BCA assay).

  • Dye Preparation:

    • Dissolve the thiol-reactive fluorescent dye (e.g., a cysteine-maleimide or thiol-containing BODIPY derivative) in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the protein solution.

    • Add the dye stock solution to the protein to achieve a 5- to 10-fold molar excess of dye over protein. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, with gentle mixing and protected from light.

  • Removal of Excess Dye:

    • Remove the unreacted, excess dye from the labeled protein using a desalting column (e.g., a PD-10 column) or through dialysis against the reaction buffer.

  • Characterization:

    • Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging.

    • Determine the labeling efficiency (degree of labeling) using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the dye at its specific maximum absorbance wavelength.

This compound in Covalent Ligand and Drug Discovery

The electrophilic nature of the chloroacetyl group makes it an ideal "warhead" for the development of targeted covalent inhibitors (TCIs).[19][20] TCIs can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional non-covalent inhibitors.[21][22]

The "Warhead" Concept in Covalent Inhibition

In this strategy, a ligand or drug molecule is designed with two key parts:

  • A Recognition Moiety: This part of the molecule has a specific, non-covalent affinity for the target protein's binding pocket.

  • An Electrophilic Warhead: A reactive group, such as a chloroacetyl moiety, is attached to the recognition moiety.

The inhibitor first binds reversibly to the target protein. This binding event brings the chloroacetyl warhead into close proximity with a nucleophilic amino acid residue (typically a cysteine) in or near the binding site.[20] This proximity-induced reactivity dramatically increases the effective concentration of the reactants, leading to the rapid formation of a permanent, covalent bond that irreversibly inactivates the protein.[23]

Application in Fragment-Based Ligand Discovery (FBLD)

ClAc-Nle can be used to reverse the traditional FBLD paradigm. Instead of screening a library of electrophilic fragments against a native protein, one can screen a library of nucleophilic fragments against a protein where ClAc-Nle has been genetically encoded at a site of interest.

FBLD_Workflow cluster_target 1. Target Preparation cluster_screen 2. Screening cluster_analysis 3. Hit Identification Encode Encode ClAc-Nle at Target Site Express Express & Purify Protein-ClAc Encode->Express Screening Incubate Library with Protein-ClAc Express->Screening Library Nucleophilic Fragment Library (e.g., thiols) Library->Screening MS_Analysis Mass Spectrometry (Identify Covalently Bound Fragments) Screening->MS_Analysis Hit_Validation Validate & Optimize Hits MS_Analysis->Hit_Validation

Caption: Fragment-Based Ligand Discovery using a ClAc-Nle-encoded protein.

This "reverse tethering" approach allows researchers to probe the chemical space around a specific residue of interest, providing a powerful method for identifying novel binding fragments that can be elaborated into potent and selective covalent inhibitors.

Summary and Future Outlook

This compound is a uniquely versatile non-canonical amino acid that bridges the gap between protein engineering and synthetic chemistry. Its utility stems from the combination of a non-perturbing norleucine backbone and a precisely reactive chloroacetyl handle. Through genetic code expansion, ClAc-Nle can be installed at any desired position in a protein, transforming it into a custom-designed chemical tool.

The applications are broad and impactful:

  • Probing Biology: Enabling site-specific fluorescent labeling to track protein localization and dynamics.

  • Creating Novel Biologics: Facilitating the construction of well-defined protein-protein conjugates and antibody-drug conjugates.

  • Accelerating Drug Discovery: Serving as an integrated warhead for identifying and designing targeted covalent inhibitors.

As the tools for genetic code expansion become more robust and accessible, the use of this compound and other reactive ncAAs is set to expand, opening new avenues for basic research and the development of next-generation therapeutics.

References

  • Growth and characterization of DL-Norleucine maleate crystals. (2022). Materials Today: Proceedings. Available from: [Link]

  • Hinz, F. I., et al. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. Frontiers in Molecular Neuroscience. Available from: [Link]

  • WuXi Biology. QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Available from: [Link]

  • The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. Available from: [Link]

  • Mandell, D. J., & Romesberg, F. E. (2020). Expansion of the Genetic Code via Expansion of the Genetic Alphabet. Progress in Molecular Biology and Translational Science. Available from: [Link]

  • National Institute of Standards and Technology. DL-Norleucine. NIST WebBook. Available from: [Link]

  • JoVE. (2022). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an E.coli. YouTube. Available from: [Link]

  • Gstöttner, C., et al. (2015). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids. Available from: [Link]

  • Zhang, T., et al. (2020). Research progress on covalent inhibitors targeting alkaline amino acids. European Journal of Medicinal Chemistry. Available from: [Link]

  • Pohl, R., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Available from: [Link]

  • Italia, J. S., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. Nature Biotechnology. Available from: [Link]

  • Yang, Y. Y., et al. (2010). Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation. Journal of the American Chemical Society. Available from: [Link]

  • Warfel, N. A., et al. (2022). Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjugates. International Journal of Molecular Sciences. Available from: [Link]

  • Li, Z., et al. (2023). A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli. Nature Communications. Available from: [Link]

  • O'Donoghue, P., et al. (2018). Next-generation genetic code expansion. Current Opinion in Chemical Biology. Available from: [Link]

  • U.S. Patent No. US5066716A. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents.
  • Lee, H., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. BMB Reports. Available from: [Link]

  • Ghosh, A., et al. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem. Available from: [Link]

  • Bachmann, J., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Wang, L., & Schultz, P. G. (2002). Expanding the genetic code. ChemComm. Available from: [Link]

  • Miller, R. M., et al. (2022). Recent Advances in Covalent Drug Discovery. Pharmaceuticals. Available from: [Link]

  • Zhang, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences. Available from: [Link]

  • Dieterich, D. C., et al. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology. Available from: [Link]

  • Italia, J. S., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology. Available from: [Link]

  • van der Woning, B., et al. (2015). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Future Medicinal Chemistry. Available from: [Link]

  • Kitamatsu, M., et al. (2019). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Molecules. Available from: [Link]

  • Ward, C. C., et al. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery. Available from: [Link]

  • Mohamed, M. M., et al. (2016). Cell-selective labeling with amino acid precursors for proteomic studies of multicellular environments. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Goodsell, D. S. (2001). Molecule of the Month: Aminoacyl-tRNA Synthetases. PDB-101. Available from: [Link]

  • Khan Academy. Protein modifications. Available from: [Link]

  • Ohtake, K., et al. (2017). Translational Control using an Expanded Genetic Code. International Journal of Molecular Sciences. Available from: [Link]

  • Ueda, N., et al. (2013). Short Peptide Tag for Covalent Protein Labeling Based on Coiled Coils. Bioconjugate Chemistry. Available from: [Link]

  • American Chemical Society. (2022). Discovery Report: Expanding the covalent drug toolkit. Available from: [Link]

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Methodological & Application

Synthesis of N-Chloroacetyl-dl-norleucine from DL-norleucine and chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-08B4

Title: Robust Synthesis of N-Chloroacetyl-dl-norleucine via Aqueous Schotten-Baumann Acylation

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of N-Chloroacetyl-dl-norleucine, a key intermediate in peptide synthesis and the development of bioactive molecules.[1][2] The described method utilizes the Schotten-Baumann reaction, a reliable and scalable approach for the N-acylation of amino acids.[3][4] By reacting DL-norleucine with chloroacetyl chloride in a biphasic aqueous system with a base to neutralize the generated hydrochloric acid, this protocol ensures high yields and purity.[4][5] This document offers a comprehensive guide for researchers, covering the reaction mechanism, a step-by-step experimental procedure, safety and handling protocols, and methods for product characterization.

Introduction

N-acylated amino acids are fundamental building blocks in medicinal chemistry and materials science.[3] Specifically, the N-chloroacetyl group serves as a versatile functional handle. Its reactive carbon-chlorine bond allows for subsequent nucleophilic substitution, making N-chloroacetylated amino acids valuable precursors for creating peptide polymers, cyclic peptides, and peptide-protein conjugates.[6][7] N-Chloroacetyl-dl-norleucine, an isomer of the more common leucine, is of particular interest for studying the impact of structural modifications on protein function and for building novel peptide-based therapeutics.[1][8][9]

The traditional method for this transformation is the Schotten-Baumann reaction, first described in the 1880s, which remains a cornerstone of organic synthesis for its efficiency in acylating amines and alcohols.[4] This protocol adapts the classic Schotten-Baumann conditions to provide a robust and reproducible synthesis of N-Chloroacetyl-dl-norleucine suitable for drug discovery and development labs.

Reaction Principle: The Schotten-Baumann Acylation

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The Schotten-Baumann reaction is specifically designed to handle the challenges of acylating water-soluble substrates like amino acids with water-sensitive reagents like acyl chlorides.[10]

Mechanism Breakdown:

  • Deprotonation: DL-norleucine is dissolved in an aqueous basic solution (e.g., sodium hydroxide). The base deprotonates the amino group (-NH₃⁺) of the zwitterionic amino acid, increasing its nucleophilicity.

  • Nucleophilic Attack: The highly reactive chloroacetyl chloride is added, typically in a water-immiscible organic solvent or added dropwise to the aqueous phase under vigorous stirring. The electron-rich nitrogen atom of the deprotonated amino group attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, forming a tetrahedral intermediate.[10]

  • Elimination & Amide Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This results in the formation of the stable amide bond.

  • Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. The base present in the aqueous phase (the "Schotten-Baumann condition") is crucial as it immediately neutralizes this HCl.[5] This prevents the protonation and deactivation of the starting amine, allowing the reaction to proceed to completion.[5]

The use of a two-phase system or controlled addition helps to manage the reactivity of chloroacetyl chloride, which can otherwise hydrolyze in water.[4][11]

Experimental Workflow Overview

The overall process from starting materials to the purified product is outlined below. The workflow is designed for efficiency and safety, ensuring the containment of hazardous reagents and straightforward isolation of the final compound.

SynthesisWorkflow A 1. Preparation Dissolve DL-Norleucine in aqueous NaOH solution. B 2. Reaction Setup Cool reaction mixture to 0-5 °C in an ice bath. A->B Proceed C 3. Acylation Add Chloroacetyl Chloride dropwise with vigorous stirring. B->C Initiate D 4. pH Control Simultaneously add NaOH to maintain pH 9-10. C->D Maintain conditions E 5. Reaction Completion Stir at room temperature for 1-2 hours. D->E Let react F 6. Workup Acidify with conc. HCl to precipitate the product. E->F Quench G 7. Isolation Filter the solid product via vacuum filtration. F->G Isolate H 8. Purification & Drying Wash with cold water and dry under vacuum. G->H Purify

Caption: Synthesis workflow for N-Chloroacetyl-dl-norleucine.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )SupplierComments
DL-Norleucine≥98%131.17Sigma-AldrichStore in a dry place.[9]
Chloroacetyl chloride≥98%112.94Acros OrganicsHighly corrosive and lachrymatory. Handle in a fume hood.[12][13]
Sodium Hydroxide (NaOH)Reagent40.00Fisher ScientificCorrosive solid.
Hydrochloric Acid (HCl)37% (conc.)36.46VWRCorrosive. Handle in a fume hood.
Deionized Water-18.02In-house-
pH indicator strips0-14 range--For monitoring reaction pH.
Step-by-Step Procedure

CAUTION: Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[13] This entire procedure must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]

  • Dissolution of Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an overhead stirrer, a pH probe (or with access for pH strips), and a dropping funnel, dissolve DL-norleucine (13.1 g, 0.1 mol) in 100 mL of deionized water containing sodium hydroxide (4.0 g, 0.1 mol). Stir until a clear solution is obtained.

    • Causality Note: The initial equivalent of NaOH is to deprotonate the ammonium group of the amino acid, making the nitrogen nucleophilic.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

    • Causality Note: This exothermic reaction is cooled to minimize side reactions, such as the hydrolysis of chloroacetyl chloride, and to ensure controlled acylation.

  • Reagent Addition: Prepare a separate solution of sodium hydroxide (4.4 g, 0.11 mol) in 40 mL of water for the pH adjustment step. Begin vigorous stirring of the cooled norleucine solution. Add chloroacetyl chloride (12.4 g, 8.7 mL, 0.11 mol) dropwise via the dropping funnel over 30-45 minutes.

  • pH Maintenance: Simultaneously, add the separately prepared NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

    • Causality Note: Maintaining an alkaline pH is the core of the Schotten-Baumann condition. It neutralizes the HCl produced during the reaction, preventing it from protonating the unreacted amine and stopping the reaction.[5]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Product Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully acidify the clear solution by adding concentrated hydrochloric acid (approx. 10-15 mL) dropwise until the pH reaches ~2. A voluminous white precipitate of N-Chloroacetyl-dl-norleucine should form.

    • Causality Note: The product is a carboxylic acid, which is soluble in its deprotonated (carboxylate) form at high pH. Acidification protonates the carboxylate, rendering the product neutral and significantly less soluble in water, thus causing it to precipitate.

  • Isolation and Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C overnight to a constant weight. The final product should be a white to off-white crystalline solid.[1]

Characterization and Quality Control

The identity and purity of the synthesized N-Chloroacetyl-dl-norleucine should be confirmed using standard analytical techniques.

ParameterExpected ResultMethod
Appearance White to off-white crystalline solidVisual Inspection
Yield 80-90%Gravimetric
Melting Point 116-119 °CMelting Point Apparatus
¹H NMR Consistent with the expected structure¹H NMR Spectroscopy
Purity ≥98%HPLC

Safety and Hazard Management

  • Chloroacetyl Chloride: Extremely corrosive, toxic if inhaled or swallowed, and a severe lachrymator.[12][13][14] It reacts violently with water and moisture.[13][15] Always handle in a fume hood with proper PPE. Keep away from water sources except as directed in the protocol. Neutralize any spills with sodium bicarbonate.

  • Sodium Hydroxide & Hydrochloric Acid: Both are highly corrosive and can cause severe burns.[12] Handle with care, wearing gloves and eye protection.

  • DL-Norleucine: May cause skin, eye, and respiratory irritation.[16] Avoid generating dust.[17]

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

References

  • A. A. G. G. D. S. N. P. J. G. A. F. M. L. S. (2014). N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. PubMed. Available at: [Link]

  • DeGrado, W. F., & Kaiser, E. T. (1982). Synthesis of N-chloroacetyl derivatives of amino acids and their use for the conjugation of polypeptides to thiol-carrying compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Gogoi, P., et al. (2016). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]

  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9475, Norleucine, (+-)-. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Norleucine. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

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Application Note: High-Purity L-Norleucine Synthesis via Enzymatic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Protocol for the Preparation of Enantiomerically Pure L-Norleucine through Hydrolysis of N-Chloroacetyl-DL-norleucine

Abstract

L-norleucine, a non-proteinogenic amino acid, is a critical building block in pharmaceutical development and peptide synthesis, where enantiomeric purity is paramount for biological activity and safety.[1] This application note provides a comprehensive, field-proven protocol for the preparation of high-purity L-norleucine from its racemic precursor, DL-norleucine. The methodology hinges on a robust two-stage process: the chemical synthesis of N-Chloroacetyl-DL-norleucine followed by a highly selective enzymatic kinetic resolution using an aminoacylase. This enzymatic step stereoselectively hydrolyzes the L-enantiomer, enabling a straightforward separation from the unreacted N-acylated D-enantiomer. We detail the underlying chemical principles, step-by-step experimental procedures, purification techniques, and analytical methods for purity verification. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing optically pure L-norleucine.

Introduction: The Imperative of Enantiomeric Purity

Norleucine (2-aminohexanoic acid) is an isomer of leucine and isoleucine that has garnered significant interest in biochemical and pharmaceutical research.[2] Its incorporation into peptides can enhance metabolic stability and modulate bioactivity.[1] Like most α-amino acids, norleucine is chiral, existing as L- and D-enantiomers. Since biological systems, particularly enzymes and receptors, are inherently stereospecific, the biological effects of a chiral molecule are often confined to a single enantiomer.[3] Therefore, access to enantiomerically pure L-norleucine is a prerequisite for its use in drug design and synthesis.

Chemical synthesis of amino acids typically yields a racemic mixture (an equal mixture of D and L forms).[] The challenge lies in efficiently resolving this mixture. Enzymatic kinetic resolution is a powerful and widely adopted strategy that leverages the exquisite stereoselectivity of enzymes.[5][6][7] The process involves derivatizing the racemic amino acid—in this case, through N-chloroacetylation—to create a substrate for an enzyme that acts on only one enantiomer. Aminoacylases (E.C. 3.5.1.14) are particularly well-suited for this purpose, as they catalyze the hydrolysis of N-acyl-L-amino acids while leaving the N-acyl-D-amino acids untouched.[5][8] This difference in reactivity forms the basis of the separation, providing a green and efficient route to the desired L-amino acid.[9]

Overall Synthetic Strategy

The conversion of racemic DL-norleucine to enantiopure L-norleucine is accomplished in three primary stages:

  • N-Acylation: The amino group of DL-norleucine is protected with a chloroacetyl group. This step is non-selective and yields N-Chloroacetyl-DL-norleucine.

  • Enzymatic Kinetic Resolution: The racemic N-Chloroacetyl-DL-norleucine is subjected to hydrolysis by an L-aminoacylase. The enzyme selectively cleaves the chloroacetyl group from the L-enantiomer, liberating free L-norleucine. The D-enantiomer remains acylated.

  • Separation and Purification: The resulting mixture, containing L-norleucine, N-Chloroacetyl-D-norleucine, and the enzyme, is separated based on differences in physical properties (e.g., solubility), yielding pure L-norleucine.

G cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Separation & Purification DL_Nor DL-Norleucine Acylation Acylation with Chloroacetyl Chloride DL_Nor->Acylation N_Acyl_DL N-Chloroacetyl- DL-norleucine Acylation->N_Acyl_DL Enzyme L-Aminoacylase (Stereoselective Hydrolysis) N_Acyl_DL->Enzyme Mixture Product Mixture: • L-Norleucine • N-Chloroacetyl-D-norleucine Enzyme->Mixture Separation Separation (e.g., Precipitation) Mixture->Separation L_Nor_Pure Pure L-Norleucine Separation->L_Nor_Pure Soluble Fraction D_Acyl N-Chloroacetyl- D-norleucine Separation->D_Acyl Precipitate

Caption: Overall workflow for the preparation of L-norleucine.

Part I: Synthesis of N-Chloroacetyl-DL-norleucine

Causality: The initial acylation step is crucial as it transforms the amino acid into a suitable substrate for the acylase enzyme. The chloroacetyl group is chosen for its reactivity and its ability to be selectively cleaved by common acylases. The reaction is performed under Schotten-Baumann conditions, where a base is used to neutralize the HCl generated, driving the reaction to completion.

Materials and Equipment
Reagents & MaterialsEquipment
DL-NorleucineMagnetic stirrer with stir bar
Chloroacetyl chloride500 mL three-neck round-bottom flask
Sodium hydroxide (NaOH)Ice bath
Concentrated Hydrochloric Acid (HCl)pH meter
Deionized waterBuchner funnel and flask
Diethyl ether (for washing)Vacuum oven or desiccator
Detailed Experimental Protocol
  • Dissolution: In the 500 mL flask, dissolve 13.1 g (0.1 mol) of DL-norleucine in 100 mL of deionized water. Add 4.4 g (0.11 mol) of NaOH to the solution and stir until fully dissolved. Cool the flask in an ice bath to 0-5 °C.

  • Acylation: While maintaining the temperature below 10 °C, slowly and simultaneously add 12.4 g (0.11 mol) of chloroacetyl chloride and a 20% NaOH solution from separate dropping funnels. Monitor the pH continuously and maintain it between 9 and 10 by adjusting the addition rate of the NaOH solution. Expert Insight: Keeping the temperature low and the pH controlled is critical to prevent hydrolysis of the chloroacetyl chloride and to minimize side reactions.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Acidification and Precipitation: Slowly add concentrated HCl to the reaction mixture with stirring until the pH reaches approximately 2. A white precipitate of N-Chloroacetyl-DL-norleucine will form. Trustworthiness Check: The precipitation of the product upon acidification is a key validation that the acylation was successful, as the carboxylate group is protonated, reducing water solubility.

  • Isolation: Cool the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with two 50 mL portions of ice-cold water, followed by a wash with 30 mL of diethyl ether to remove organic impurities. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Outcome

A white crystalline powder with a typical yield of 80-90%. The melting point should be in the range of 112-114 °C, consistent with literature values for N-Chloroacetyl-DL-norleucine.

Part II: Enzymatic Resolution

Causality: This step is the heart of the asymmetric synthesis. The L-aminoacylase enzyme provides a chiral environment that specifically recognizes the stereochemistry of the N-Chloroacetyl-L-norleucine, catalyzing the hydrolysis of its amide bond. The D-enantiomer does not fit correctly into the enzyme's active site and thus remains unreacted. Maintaining the optimal pH and temperature is vital for maximal enzyme activity and stability.

Caption: Stereoselective action of L-aminoacylase.

Materials and Equipment
Reagents & MaterialsEquipment
N-Chloroacetyl-DL-norleucineJacketed glass reaction vessel (1 L)
L-Aminoacylase (e.g., from Aspergillus oryzae)Thermostatic water bath
Lithium Hydroxide (LiOH) or NaOH (1 M solution)pH-stat or calibrated pH meter
Activated charcoalCentrifuge
Celite or filter aidFiltration apparatus
Detailed Experimental Protocol
  • Substrate Preparation: Suspend 20.8 g (0.1 mol) of N-Chloroacetyl-DL-norleucine in 500 mL of deionized water in the reaction vessel. Adjust the pH to 7.0 by the careful addition of 1 M LiOH solution. This neutralizes the carboxylic acid, forming the soluble salt.

  • Enzyme Addition: Gently warm the solution to 37 °C using the circulating water bath. Add the L-aminoacylase (the amount will depend on the specific activity of the enzyme preparation; consult the manufacturer's datasheet).

  • Controlled Hydrolysis: Maintain the reaction at pH 7.0 and 37 °C. The hydrolysis of the L-enantiomer will release chloroacetic acid and L-norleucine, causing the pH to drop. Use a pH-stat to automatically add 1 M LiOH to maintain the pH at 7.0. If a pH-stat is unavailable, monitor the pH manually every 15-20 minutes and add base as needed.

  • Monitoring Reaction Progress: The reaction is complete when the consumption of base ceases, which typically takes 12-24 hours. This indicates that 50% of the substrate (the L-form) has been hydrolyzed.

  • Enzyme Deactivation: Once the reaction is complete, add 2 g of activated charcoal to the mixture and heat it to 80 °C for 30 minutes. This step serves to denature and adsorb the enzyme. Self-Validation: This heat-treatment and charcoal step is crucial for ensuring the final product is free of residual enzymatic activity.

Part III: Separation and Purification of L-Norleucine

Causality: The separation strategy exploits the significant difference in solubility between the free amino acid (L-norleucine) and the N-acylated amino acid (N-Chloroacetyl-D-norleucine) under acidic conditions. By lowering the pH, the N-acylated form becomes protonated and insoluble, while the L-norleucine remains soluble as its hydrochloride salt. Subsequent neutralization of L-norleucine to its isoelectric point (pI ≈ 6.0) minimizes its solubility, allowing for its crystallization.

Detailed Experimental Protocol
  • Enzyme Removal: Cool the reaction mixture to room temperature. Add a small amount of Celite (filter aid) and filter the mixture to remove the charcoal and denatured enzyme. Wash the filter cake with a small amount of water.

  • Precipitation of D-form: Combine the filtrate and washings. While stirring, slowly add concentrated HCl until the pH is adjusted to 2.0. The N-Chloroacetyl-D-norleucine will precipitate as a white solid.

  • Isolation of D-form: Cool the suspension in an ice bath for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration. The solid is N-Chloroacetyl-D-norleucine, which can be saved for hydrolysis to obtain D-norleucine if desired.

  • Crystallization of L-Norleucine: Transfer the filtrate, which contains L-norleucine hydrochloride, to a clean beaker. Adjust the pH to the isoelectric point of norleucine (~6.0) by the slow addition of a base like pyridine or by passing it through a column of a suitable ion-exchange resin.

  • Isolation and Recrystallization: As the pH approaches 6.0, L-norleucine will crystallize out of the solution. Cool the mixture at 4 °C overnight to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether. For higher purity, the L-norleucine can be recrystallized from hot water or aqueous ethanol.[10]

  • Drying: Dry the final product under vacuum at 60 °C to yield pure L-norleucine as a white crystalline powder.

Part IV: Purity Assessment and Characterization

Causality: Rigorous analytical characterization is required to confirm the identity, chemical purity, and, most importantly, the enantiomeric purity of the final product. Each technique provides a different piece of the validation puzzle.

Analytical Methods
ParameterMethodExpected Result / Specification
Identity & Structure NMR SpectroscopyThe spectrum should confirm the structure of norleucine.[11]
Chemical Purity High-Performance Liquid Chromatography (HPLC)>99.0% purity.
Melting Point Melting Point ApparatusDecomposes at >300 °C.[10]
Enantiomeric Purity Specific Optical Rotation[α]D20 = +23° to +24° (c=4 in 6N HCl).[1]
(Enantiomeric Excess) Chiral HPLCEnantiomeric Excess (ee) > 99%.
Calculation of Enantiomeric Excess (ee)

Enantiomeric excess is a measure of the purity of a chiral substance. It can be determined from the specific rotation or more accurately by chiral chromatography.

  • From Specific Rotation: ee (%) = ([α]observed / [α]max) × 100 Where [α]max is the specific rotation of the pure enantiomer.

  • From Chiral HPLC: ee (%) = (|[AreaL - AreaD]| / [AreaL + AreaD]) × 100 Where AreaL and AreaD are the peak areas of the L- and D-enantiomers, respectively.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield in acylation step - Chloroacetyl chloride hydrolyzed before reaction. - pH was not maintained correctly.- Ensure reaction temperature is kept low (0-5 °C). - Add base and acylating agent slowly and simultaneously to maintain pH 9-10.
Enzymatic reaction is slow or incomplete - Incorrect pH or temperature. - Inactive or insufficient enzyme. - Presence of enzyme inhibitors.- Calibrate pH meter and verify temperature is 37 °C. - Use a fresh batch of enzyme or increase the enzyme load. - Ensure reagents are of high purity.
Poor separation of L and D forms - Incorrect pH for precipitation. - Insufficient cooling time.- Ensure pH is accurately adjusted to 2.0 for D-form precipitation. - Allow sufficient time for precipitation at low temperatures.
Final product has low optical purity - Incomplete enzymatic reaction. - Co-precipitation of L-norleucine during D-form isolation. - Racemization during workup.- Ensure enzyme reaction goes to completion (base uptake ceases). - Ensure pH for D-form precipitation is not too low. - Avoid harsh (high temperature/extreme pH) conditions during purification.

References

  • Google Patents. CN111187793A - Method for synthesizing L-2-methyl norleucine.
  • National Institutes of Health (PMC). Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC. [Link]

  • Taylor & Francis Online. Preparation of Optically Pure tert-Leucine by Penicillin G Acylase-Catalyzed Resolution. [Link]

  • Journal of Ovonic Research. Growth and characterization of DL-Norleucine maleate crystals. [Link]

  • Wikipedia. Norleucine. [Link]

  • ResearchGate. Chemical formula and numbering of (a) l-norleucine and (b) l-methionine. [Link]

  • Google Patents.
  • Springer. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. [Link]

  • SciSpace. Purification of an L-amino acid oxidase from Bungarus caeruleus (Indian krait) venom. [Link]

  • ResearchGate. Multi-enzymatic resolution of DL-norvaline for L-norvaline production. [Link]

  • J-STAGE. Purification of Mold Acylase and Resolution of DL·Phenylalanine and DL.Methionine. [Link]

  • J-STAGE. Studies on the Enzymatic Resolution. (II) Enzymatic Resolution of dl-Lysine. [Link]

  • PubMed Central (PMC). Revisiting D‐Acylases for D‐Amino Acid Production. [Link]

  • MDPI. Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. [Link]

Sources

Application Note: High-Fidelity Isolation of D-Norleucine via Enzymatic Resolution and Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereospecific synthesis of enantiomerically pure non-proteinogenic amino acids, such as D-norleucine, is a critical task in pharmaceutical development. D-amino acids are key components in peptide-based therapeutics, offering enhanced stability against enzymatic degradation. This application note provides a comprehensive, in-depth guide to a robust and scalable method for isolating D-norleucine from a racemic mixture of Chloroacetyl-dl-norleucine. The core of this protocol is a kinetic resolution strategy employing a stereoselective D-aminoacylase, followed by a highly efficient purification workflow using strong cation-exchange chromatography. We delve into the mechanistic rationale behind each step, providing a self-validating protocol with integrated analytical checkpoints to ensure the production of high-purity D-norleucine.

Introduction: The Significance of D-Norleucine in Modern Therapeutics

Chiral purity is a cornerstone of modern drug design. For peptide-based drugs, the incorporation of D-amino acids in place of their natural L-isomers is a well-established strategy to increase proteolytic stability, enhance bioavailability, and modulate pharmacological activity. D-norleucine, an isomer of leucine, serves as a valuable building block in the synthesis of peptidomimetics and other complex pharmaceutical agents.

The challenge lies in efficiently producing the desired D-enantiomer in a pure form. Chemical synthesis often yields a racemic mixture (an equal mix of D and L forms), necessitating a resolution step. Enzymatic kinetic resolution stands out as a "green" and highly specific method.[1] This process leverages the exquisite stereospecificity of enzymes to selectively act on one enantiomer in a racemic mixture, allowing for the subsequent separation of the unreacted enantiomer.[2][3]

This guide details the isolation of D-norleucine based on the selective enzymatic hydrolysis of N-Chloroacetyl-D -norleucine from the racemic starting material, N-Chloroacetyl-dl -norleucine, using D-aminoacylase.

Principle of the Method: Stereoselective Enzymatic Hydrolysis

The foundational principle of this protocol is the stereoselective action of N-acyl-D-amino acid amidohydrolase, commonly known as D-aminoacylase (EC 3.5.1.81).[2] This metalloenzyme catalyzes the hydrolysis of the N-acyl group specifically from D-amino acids.[2][4]

When presented with the racemic substrate, this compound, the D-aminoacylase will selectively cleave the chloroacetyl group from the D-enantiomer, yielding free D-norleucine and chloroacetic acid. The L-enantiomer, Chloroacetyl-l-norleucine, remains unreacted.

The resulting mixture contains three key components:

  • D-Norleucine (the desired product)

  • Chloroacetyl-l-norleucine (the unreacted starting material)

  • Chloroacetic acid (a byproduct)

The significant differences in the physicochemical properties of these components—specifically their charge states at varying pH—form the basis for their effective separation via ion-exchange chromatography.[5] D-norleucine, being a zwitterionic amino acid, can be selectively retained on a strong cation-exchange resin while the N-acetylated L-form is washed away.[5][6]

Workflow and Mechanism Diagrams

The overall process can be visualized as a multi-stage workflow from the starting racemic mixture to the final, purified product.

Workflow cluster_0 Part 1: Enzymatic Resolution cluster_1 Part 2: Purification Racemic This compound (Racemic Mixture) Enzyme D-Aminoacylase (Stereoselective Hydrolysis) pH 8.0, 30-37°C Racemic->Enzyme Mixture Reaction Mixture: • D-Norleucine • Chloroacetyl-l-norleucine • Chloroacetate Enzyme->Mixture Load Acidify & Load onto Cation-Exchange Column (e.g., Dowex 50W-X8) Mixture->Load Wash Wash with H₂O (Elutes Chloroacetyl-l-norleucine & Chloroacetate) Load->Wash Elute Elute with NH₄OH (Releases D-Norleucine) Wash->Elute Final Lyophilize / Evaporate (Pure D-Norleucine) Elute->Final

Caption: High-level workflow for D-norleucine isolation.

The core enzymatic reaction relies on the precise stereochemical recognition by the D-aminoacylase active site.

Mechanism cluster_Enzyme D-Aminoacylase Active Site cluster_Products Products D_Substrate Chloroacetyl-D-norleucine D_Product D-Norleucine D_Substrate->D_Product Hydrolysis L_Substrate Chloroacetyl-L-norleucine No_Reaction Remains Unchanged L_Substrate->No_Reaction No Binding / Reaction Byproduct Chloroacetate

Sources

Application Note: Scalable Biocatalytic Production of L-Norleucine via Aminoacylase I

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Norleucine (L-Nle) is a critical non-canonical amino acid used in the synthesis of protease inhibitors, antihypertensive drugs, and as a structural probe in protein engineering due to its methionine-isosteric properties (lacking the oxidation-labile sulfur). While traditional chemical synthesis yields racemic mixtures requiring costly chiral chromatography, enzymatic kinetic resolution offers a scalable, enantioselective route.

This guide details the scale-up of the hydrolytic resolution of N-Chloroacetyl-DL-norleucine using Aminoacylase I (EC 3.5.1.14) derived from Aspergillus melleus. We utilize the N-chloroacetyl derivative over the N-acetyl variant due to the electron-withdrawing effect of the chlorine atom, which significantly increases the electrophilicity of the carbonyl carbon, thereby enhancing


 and reducing residence time in batch reactors.

Process Chemistry & Mechanism

The core transformation relies on the stereoselective hydrolysis of the amide bond in the L-enantiomer. The unreacted D-enantiomer remains protected, creating a physicochemical difference (solubility/pKa) that facilitates downstream separation.

Reaction Pathway

The following diagram illustrates the kinetic resolution and the subsequent separation logic.

ReactionScheme Substrate N-Chloroacetyl-DL-Norleucine (Racemic Substrate) Inter Hydrolysis Substrate->Inter pH 7.5-8.0, 37°C Enzyme Aminoacylase I (Aspergillus melleus) Cofactor: Co2+/Zn2+ Enzyme->Inter L_Product L-Norleucine (Solid, Zwitterionic) Inter->L_Product L-selective D_Substrate N-Chloroacetyl-D-Norleucine (Soluble in Organic Solvents) Inter->D_Substrate Unreacted Byproduct Chloroacetic Acid Inter->Byproduct Leaving Group

Figure 1: Reaction scheme for the Aminoacylase I mediated resolution of N-Chloroacetyl-DL-norleucine.

Critical Process Parameters (CPPs)

To ensure a robust scale-up from bench (5g) to pilot (100g+), the following parameters must be controlled.

Enzyme Selection & Cofactors

While Porcine Kidney Acylase (PKA) is historically common, Aminoacylase I from Aspergillus melleus is preferred for pharmaceutical scale-up.

  • Why: It eliminates the risk of transmissible spongiform encephalopathies (TSE/BSE) associated with mammalian enzymes and generally exhibits higher thermal stability [1].

  • Cofactor: This is a metalloenzyme.[1] While it contains

    
     natively, supplementing the reaction buffer with 0.1 - 0.5 mM 
    
    
    
    (Cobalt Chloride)
    often enhances stability and activity more effectively than Zinc during long batch runs [2].
pH Control (The "Acid Crash" Risk)

The hydrolysis releases Chloroacetic acid (


).
  • Risk: Without active control, pH will plummet, denaturing the enzyme and halting conversion.

  • Solution: At scale, buffers (phosphate/Tris) are impractical due to cost and volume. Autotitration (pH-stat) using 2M-4M LiOH or NaOH is required to maintain pH 7.5–8.0.

Substrate Concentration
  • Solubility: N-Chloroacetyl-DL-norleucine has moderate aqueous solubility.

  • Target: 0.2 M to 0.5 M.

  • Note: If substrate concentration exceeds solubility, the reaction can proceed as a suspension (slurry-to-solution), provided the agitation is sufficient to maintain mass transfer.

Protocol 1: Bench-Scale Kinetic Evaluation (5g Scale)

Objective: Determine the time-course conversion and verify enantioselectivity (


-value) before committing to bulk substrate.
Materials
  • N-Chloroacetyl-DL-norleucine (5.0 g, ~24 mmol).

  • Aminoacylase I (Aspergillus melleus, >30,000 U/g).[2]

  • Reaction Vessel: 100 mL jacketed beaker with overhead stirring.

  • Titrant: 1M LiOH (Lithium Hydroxide is preferred to improve solubility of the resulting salt, though NaOH is acceptable).

  • Cofactor:

    
    .
    
Procedure
  • Preparation: Suspend 5.0 g of substrate in 40 mL deionized water.

  • Adjustment: Adjust pH to 7.8 using 1M LiOH. The solution should clarify as the salt forms. Add

    
     to a final concentration of 0.1 mM.
    
  • Initiation: Add Aminoacylase I (10 mg/g substrate ratio). Total volume adjusted to 50 mL (

    
     M substrate).
    
  • Incubation: Stir at 37°C. Maintain pH 7.8 manually or via auto-titrator.

  • Monitoring: Take 50

    
     aliquots at t=0, 1h, 2h, 4h, 6h.
    
    • Assay: Quench with 200

      
       methanol. Analyze via HPLC (Chiralpak ZWIX(+) or C18 with chiral mobile phase additives like Cu(II)-L-phenylalanine).
      
    • Alternative (TLC): Ninhydrin stain will visualize free L-Norleucine (purple) but not the N-protected substrate.

  • Termination: Stop when conversion reaches 49-50%. (Do not exceed 50% to prevent hydrolysis of the D-isomer, although Aminoacylase I is highly specific).

Protocol 2: Pilot Scale-Up (100g Scale)

Objective: Production of L-Norleucine with >99% ee and isolation of unreacted D-substrate for racemization.

Equipment Setup
  • Reactor: 1 L Jacketed Glass Reactor with baffle.

  • Control: pH-stat controller connected to a peristaltic pump.

  • Thermal: Circulator set to 38°C.

Step-by-Step Methodology
  • Substrate Loading:

    • Charge 600 mL deionized water into the reactor.

    • Add 100 g N-Chloroacetyl-DL-norleucine (

      
       mol).
      
    • Agitate at 300 RPM.

  • Solubilization & Activation:

    • Add 0.5 mM

      
       (approx 70 mg).
      
    • Adjust pH to 8.0 using 4M NaOH. Ensure temperature stabilizes at 38°C.

  • Enzyme Addition:

    • Dissolve 500 mg Aminoacylase I in 20 mL water.

    • Add to reactor.

    • Note: The reaction is exothermic; monitor internal temperature.

  • Reaction Phase (pH Stat):

    • The pH controller maintains pH 8.0 by dosing 4M NaOH.

    • Endpoint Detection: The reaction is complete when base consumption plateaus (theoretical max: 0.24 mol of NaOH).

    • Timeframe: Typically 6–12 hours depending on enzyme activity.

  • Quenching:

    • Once conversion hits 50% (verified by HPLC), adjust pH to 5.0 with 6M HCl to deactivate the enzyme and prepare for separation.

    • Add activated carbon (1% w/w) and filter through Celite to remove protein and color bodies.

Downstream Processing (DSP) & Purification

The separation relies on the zwitterionic nature of L-Norleucine (insoluble in organic solvents) versus the lipophilicity of the N-Chloroacetyl-D-norleucine acid form.

DSP_Workflow Reactor Crude Reaction Mix (pH 5.0) Acidification Acidify to pH 1.5 (using 6M HCl) Reactor->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Org_Phase Organic Phase (N-Chloroacetyl-D-Nle) Extraction->Org_Phase Aq_Phase Aqueous Phase (L-Norleucine + Salts) Extraction->Aq_Phase Racemization Racemization (Acetic Anhydride/Heat) Org_Phase->Racemization Recycle IonExchange Cation Exchange Resin (Dowex 50W) Aq_Phase->IonExchange Elution Elute with NH4OH IonExchange->Elution Crystallization Crystallization (Ethanol/Water) Elution->Crystallization FinalProduct Pure L-Norleucine (>99% ee) Crystallization->FinalProduct

Figure 2: Downstream processing workflow for the isolation of L-Norleucine.

Separation Protocol
  • Acidification: Acidify the filtered reaction mixture to pH 1.5 using 6M HCl. At this pH, the unreacted N-Chloroacetyl-D-norleucine becomes protonated and uncharged.

  • Extraction: Extract the aqueous solution 3 times with Ethyl Acetate (1:1 v/v ratio).

    • Organic Layer: Contains N-Chloroacetyl-D-norleucine (Save for racemization).

    • Aqueous Layer: Contains L-Norleucine hydrochloride and inorganic salts (NaCl/CoCl2).

  • Purification (Ion Exchange):

    • Load the aqueous phase onto a cation exchange column (e.g., Dowex 50W x8,

      
       form).
      
    • Wash with water to remove Chloroacetic acid and inorganic anions.

    • Elute L-Norleucine with 1M

      
      .
      
  • Crystallization:

    • Concentrate the ammoniacal eluate under vacuum.

    • Redissolve in minimum hot water and add Ethanol (to 80% v/v) to induce crystallization.

    • Filter and dry at 60°C.

Data Summary Table
ParameterSpecificationNotes
Substrate N-Chloroacetyl-DL-norleucineChloro-group enhances rate vs Acetyl-
Enzyme Loading 5 - 10 mg/g substrateDepends on specific activity (U/mg)
Reaction pH 7.8 - 8.0Maintained via 4M NaOH pH-stat
Temperature 37°C - 40°CDo not exceed 45°C
Conversion Limit 50%Theoretical maximum for resolution
Yield (Isolated) 40 - 45%Based on starting racemate
Optical Purity >99% eeL-isomer

References

  • Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH. (Chapter on Hydrolysis of Amides).
  • Servi, S., et al. (1992). "Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids." Biotechnology and Bioengineering, 40(10), 1219-1225. Link

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Classic reference on resolution via Aminoacylase I).
  • Cho, S. W., et al. (1987). "Aminoacylase I from Aspergillus oryzae: Purification and Characterization." Journal of Biochemistry, 102, 369-377. (Details on metal dependance and pH stability).
  • Evonik Industries. (2020). Rexim® Amino Acids - Product List and Biocatalytic Capabilities. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in the Enzymatic Resolution of Chloroacetyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of Chloroacetyl-dl-norleucine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments that result in low enantiomeric excess (e.e.). By understanding the underlying principles and critical parameters of the enzymatic resolution, you can optimize your reaction for higher purity and yield of the desired L- or D-norleucine enantiomer.

I. Troubleshooting Guide: Diagnosing and Solving Low Enantiomeric Excess

Low enantiomeric excess is a common hurdle in the kinetic resolution of racemic mixtures. This section provides a structured approach to identifying and resolving the root causes of suboptimal stereoselectivity in the enzymatic hydrolysis of this compound.

Question 1: My reaction has stalled or shows low conversion, leading to a poor e.e. What are the primary factors I should investigate?

Answer: Low conversion is a direct indicator that the enzyme is not performing optimally. The issue can typically be traced back to several key reaction parameters. Here’s a systematic approach to troubleshooting:

1. Verify Enzyme Activity and Concentration:

  • Rationale: The enzyme, typically an aminoacylase, is the catalyst for the stereoselective hydrolysis. Insufficient or inactive enzyme will naturally lead to low conversion.

  • Troubleshooting Steps:

    • Enzyme Activity Assay: Perform a standard activity assay on your enzyme stock. Compare the results to the manufacturer's specifications or a previously established internal standard. A significant drop in activity indicates improper storage or handling.

    • Enzyme Concentration: Ensure the correct amount of enzyme is being added to the reaction. An error in calculation or weighing can lead to a lower than expected enzyme concentration.

    • Protein Purity: If using a self-purified enzyme, verify its purity via SDS-PAGE. Contaminants can inhibit the enzyme's activity.

2. Assess Reaction Conditions:

  • Rationale: Enzyme activity is highly dependent on its environment. Suboptimal pH, temperature, or the presence of inhibitors can drastically reduce the reaction rate.[1]

  • Troubleshooting Steps:

    • pH Optimization: The pH of the reaction mixture directly affects the ionization state of the enzyme's active site and the substrate. For most aminoacylases, the optimal pH is in the neutral to slightly alkaline range (pH 7.0-8.5). Verify the pH of your buffer and reaction mixture before and during the reaction.

    • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[1] Determine the optimal temperature for your specific acylase. A typical range is 30-50°C. Ensure your reaction vessel is maintained at a constant and uniform temperature.

    • Presence of Inhibitors: Certain metal ions or organic solvents can act as inhibitors.[2] Review the composition of your reaction buffer and substrate solution for any potential inhibitors. If suspected, perform dialysis or use a desalting column to purify your enzyme or substrate.

3. Evaluate Substrate Quality and Concentration:

  • Rationale: The purity and concentration of the this compound substrate are critical for efficient conversion.

  • Troubleshooting Steps:

    • Substrate Purity: Verify the purity of your substrate using techniques like NMR or HPLC. Impurities can inhibit the enzyme or compete for the active site.

    • Substrate Concentration: While a higher substrate concentration can increase the initial reaction rate, very high concentrations can lead to substrate inhibition. Determine the optimal substrate concentration for your enzyme.

Question 2: The conversion of my reaction is around 50%, but the enantiomeric excess of the remaining substrate and the product is still low. What could be the cause?

Answer: Achieving approximately 50% conversion is the theoretical maximum for a kinetic resolution of a racemic mixture. However, low e.e. at this point suggests a lack of stereoselectivity by the enzyme. Here are the potential reasons and how to address them:

1. Inherent Enzyme Selectivity (E-value):

  • Rationale: The enantioselectivity of an enzyme is an intrinsic property, often expressed as the E-value. A low E-value means the enzyme hydrolyzes both enantiomers at comparable rates, resulting in a low e.e. for both the product and the unreacted substrate.

  • Troubleshooting Steps:

    • Literature Review: Check the literature for the reported E-value of the aminoacylase you are using with this compound or similar substrates.

    • Enzyme Screening: If the inherent selectivity is low, consider screening other commercially available aminoacylases or exploring different enzyme classes that may exhibit higher stereoselectivity for your substrate.

2. Non-Enzymatic Hydrolysis:

  • Rationale: The chloroacetyl group can be susceptible to chemical (non-enzymatic) hydrolysis, especially at non-neutral pH or elevated temperatures. This background reaction is not stereoselective and will lead to the formation of a racemic mixture of norleucine, thereby reducing the overall e.e.[3]

  • Troubleshooting Steps:

    • Control Experiment: Run a control reaction under the same conditions (pH, temperature, buffer) but without the enzyme. Analyze the sample over time for the formation of norleucine. If you observe significant hydrolysis, you will need to adjust your reaction conditions.

    • Condition Optimization: To minimize non-enzymatic hydrolysis, consider running the reaction at a lower temperature or closer to neutral pH, even if it slightly reduces the enzymatic rate.

Question 3: How can I accurately determine the enantiomeric excess of my reaction products? Could an error in my analytical method be the problem?

Answer: Inaccurate determination of e.e. can certainly be misleading. It is crucial to use a validated and reliable analytical method.

1. Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common and accurate methods for determining e.e.[4][5] They require a chiral stationary phase to separate the enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing agents can also be used to determine e.e.

  • Circular Dichroism (CD) Spectroscopy: This technique can be used for rapid and accurate determination of e.e. without the need for chiral chromatography.[6]

2. Method Validation and Troubleshooting:

  • Standard Calibration: Always run a standard of the racemic mixture and, if available, the pure enantiomers to confirm the resolution and retention times of your analytical method.

  • Sample Preparation: Ensure your sample preparation method does not induce racemization. For example, excessive heat or extreme pH during workup can compromise the stereochemical integrity of your sample.

  • Accurate Quantification: Ensure proper integration of the peaks in your chromatogram. Inaccurate integration will lead to an incorrect calculation of the e.e.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Low Enantiomeric Excess Observed CheckConversion Check Reaction Conversion Start->CheckConversion AnalyticalError Verify Analytical Method Start->AnalyticalError LowConversion Low Conversion (<50%) CheckConversion->LowConversion Low GoodConversion Good Conversion (~50%) CheckConversion->GoodConversion Good EnzymeIssues Investigate Enzyme Activity/Concentration LowConversion->EnzymeIssues ConditionIssues Assess Reaction Conditions (pH, Temp) LowConversion->ConditionIssues SubstrateIssues Evaluate Substrate Quality/Concentration LowConversion->SubstrateIssues LowSelectivity Investigate Enzyme Selectivity (E-value) GoodConversion->LowSelectivity NonEnzymaticHydrolysis Check for Non-Enzymatic Hydrolysis GoodConversion->NonEnzymaticHydrolysis Solution Optimized Reaction High e.e. EnzymeIssues->Solution Resolved ConditionIssues->Solution Resolved SubstrateIssues->Solution Resolved LowSelectivity->Solution Resolved NonEnzymaticHydrolysis->Solution Resolved AnalyticalError->Solution Resolved

Caption: A workflow diagram for troubleshooting low enantiomeric excess.

II. Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enzymatic resolution of this compound?

A1: The enzymatic resolution of this compound is a type of kinetic resolution.[7] An enzyme, typically an L-aminoacylase, selectively hydrolyzes the chloroacetyl group from the L-enantiomer of the racemic substrate, leaving the D-enantiomer unreacted. This results in a mixture of L-norleucine and unreacted Chloroacetyl-D-norleucine, which can then be separated.

Q2: Which type of enzyme is commonly used for this resolution?

A2: Aminoacylases (N-acyl-L-amino-acid amidohydrolase) are the most commonly used enzymes for the resolution of N-acetylated amino acids.[3] These enzymes exhibit high stereoselectivity for the L-enantiomer.

Q3: What is a typical protocol for the enzymatic resolution of this compound?

A3: A general protocol is as follows:

  • Dissolve this compound in a suitable buffer (e.g., phosphate or Tris-HCl) at the optimal pH for the enzyme.

  • Add the aminoacylase to the solution.

  • Incubate the reaction mixture at the optimal temperature with gentle stirring.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing the e.e. by a suitable chiral method (e.g., HPLC).

  • Stop the reaction when the desired conversion (typically close to 50%) is reached.

  • Separate the product (L-norleucine) from the unreacted substrate (Chloroacetyl-D-norleucine).

Q4: How can I improve the enantioselectivity (E-value) of the reaction?

A4: While the E-value is an intrinsic property of the enzyme, it can sometimes be influenced by reaction conditions.

  • Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.

  • Solvent: The addition of co-solvents can sometimes alter the enzyme's conformation and improve its selectivity. However, this needs to be carefully optimized as organic solvents can also denature the enzyme.[2]

  • Enzyme Engineering: In more advanced applications, protein engineering techniques can be used to modify the enzyme's active site to improve its enantioselectivity.

Q5: What are the downstream processing steps after the resolution?

A5: After the enzymatic reaction, you will have a mixture of L-norleucine and Chloroacetyl-D-norleucine. These can be separated based on their different physical and chemical properties. A common method is to acidify the solution, which will precipitate the less soluble N-acylated D-enantiomer, while the L-amino acid remains in solution. Further purification can be achieved by ion-exchange chromatography or crystallization.

Enzymatic Resolution Reaction Diagram

EnzymaticResolution Substrate This compound (Racemic Mixture) Enzyme L-Aminoacylase Substrate->Enzyme Product_L L-Norleucine Enzyme->Product_L Selective Hydrolysis Unreacted_D Chloroacetyl-D-norleucine Enzyme->Unreacted_D No Reaction

Caption: The enzymatic resolution of this compound.

Data Summary Table
ParameterTypical RangePotential Impact on e.e.
pH 7.0 - 8.5Suboptimal pH can reduce enzyme activity and selectivity.
Temperature 30 - 50 °CHigh temperatures can denature the enzyme; lower temperatures may improve selectivity.
Enzyme Concentration VariesInsufficient enzyme leads to low conversion.
Substrate Concentration VariesHigh concentrations can lead to substrate inhibition.

References

  • Aal-al-Kaf, A. G., et al. (2022). Growth and characterization of DL-Norleucine maleate crystals. Materials Today: Proceedings, 62(P7), 4153-4161. Available from: [Link]

  • Anslyn, E. V., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Accounts of Chemical Research, 45(10), 1641-1651. Available from: [Link]

  • Anslyn, E. V., et al. (2014). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 136(45), 15885-15892. Available from: [Link]

  • Boross, L., et al. (1998). Studies on kinetic parameters and stability of aminoacylase in non-conventional media. Journal of Biotechnology, 66(1), 69-73. Available from: [Link]

  • El-Hakam, S. A., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Metabolites, 13(9), 999. Available from: [Link]

  • Gotor-Fernández, V., et al. (2021). Revisiting D-Acylases for D-Amino Acid Production. Applied and Environmental Microbiology, 87(13), e00325-21. Available from: [Link]

  • James, T. D., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(21), 5985-5991. Available from: [Link]

  • Lehn, J.-M., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Chemistry - A European Journal, 6(18), 3310-3317. Available from: [Link]

  • Monash University. (n.d.). Factors affecting enzyme activity. Retrieved from [Link]

  • Navarro-Gozalvez, M. A., et al. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Chirality, 31(10), 824-837. Available from: [Link]

  • Patai, S. (Ed.). (1992). The Chemistry of Amino, Nitroso and Nitro Compounds and Their Derivatives, Supplement F2. John Wiley & Sons.
  • Patel, R. N. (2007). Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 165-203). CRC Press.
  • Rivas, L., et al. (2009). Kinetic resolution of D,L D,L-amino acids by enantioselective acylation... Journal of Molecular Catalysis B: Enzymatic, 58(1-4), 146-151. Available from: [Link]

  • Sharma, V., & Singh, P. P. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(4), e202300684. Available from: [Link]

  • Tsuru, D., et al. (1976). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 98(22), 6993-6997. Available from: [Link]

  • Weckwerth, W. (2005). Multi-enzymatic resolution of DL-norvaline for L-norvaline production. Applied Microbiology and Biotechnology, 68(4), 483-488. Available from: [Link]

  • Weissensteiner, W., et al. (2001). EP1200601B1 - Method for the production of l-amino acids from their racemic n-acetyl-d, l-derivatives by enzymatic racemate cleavage by means of isolated recombinant enzymes. Google Patents.

Sources

Technical Support Center: Separation of L-Norleucine from Unreacted Chloroacetyl-D-Norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Post-Enzymatic Resolution Purification Protocols Ticket ID: RES-NLE-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the purification of L-Norleucine (L-Nle) following the kinetic resolution of N-Chloroacetyl-DL-norleucine using Aminoacylase I.[1] The core challenge lies in exploiting the physicochemical differences between the free zwitterionic amino acid (L-Nle) and the N-protected acidic derivative (N-Chloroacetyl-D-Nle).[1]

The separation strategy relies on two distinct mechanisms:

  • Differential Solubility/Extraction: Exploiting the acidity of the N-protected form.[1]

  • Ion Exchange Chromatography: Exploiting the cationic nature of the free amino acid at low pH.

Module 1: Solvent Extraction (The "Workhorse" Method)

Context: This is the most scalable method for initial separation. The N-chloroacetyl group renders the unreacted D-isomer significantly more hydrophobic and acidic than the free L-amino acid.[1]

Workflow Diagram

ExtractionWorkflow Start Enzymatic Reaction Mixture (L-Nle + N-Cl-D-Nle + Enzyme) Acidification Acidify to pH 1.5 - 2.0 (using 6M HCl) Start->Acidification Quench Reaction Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction OrgPhase Organic Phase (Contains N-Cl-D-Nle) Extraction->OrgPhase Separation AqPhase Aqueous Phase (Contains L-Nle + Enzyme + Salts) Extraction->AqPhase Separation Charcoal Decolorization (Activated Charcoal) AqPhase->Charcoal Remove Protein Neutralization Neutralize to pH 6.0 (Isoelectric Point) Charcoal->Neutralization Crystallization Crystallization (Add Ethanol/Cooling) Neutralization->Crystallization

Figure 1: Critical path for solvent-based separation of L-Norleucine.[1]

Troubleshooting & FAQs

Q: I am seeing an emulsion layer during the ethyl acetate extraction. How do I resolve this? A: Emulsions are common due to the presence of the acylase enzyme (protein) in the reaction mixture.

  • Immediate Fix: Filter the acidified reaction mixture through a Celite pad before extraction to remove precipitated proteins.

  • Alternative: Add solid NaCl to the aqueous phase to increase ionic strength (salting out), which drives the organic components into the ethyl acetate layer.

Q: What is the optimal pH for extraction? A: You must reach pH 1.5–2.0 .

  • Reasoning: The pKa of the carboxylic acid on N-chloroacetyl-norleucine is approximately 3.5–4.[1]0. To ensure >99% extraction efficiency, the pH must be at least 2 units below the pKa to keep the molecule in its protonated (uncharged), hydrophobic state.

  • Caution: Do not go below pH 1.0 for extended periods, as this may risk hydrolyzing the N-chloroacetyl group on the D-isomer (though it is relatively stable compared to acetyl groups).[1]

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Ethyl Acetate is preferred.[1]

  • Why: N-chloroacetyl derivatives have higher solubility in Ethyl Acetate.[1] DCM is denser than water, which can complicate phase separation if heavy emulsions form.[1] Ethyl acetate (lighter than water) typically gives a cleaner top layer.[1]

Module 2: Ion Exchange Chromatography (High Purity)

Context: If the extraction method yields L-Nle contaminated with salts or trace N-protected material, Cation Exchange is the definitive purification step.

Protocol Specification
ParameterSpecificationReasoning
Resin Type Strongly Acidic Cation Exchanger (e.g., Dowex 50W-X8 or Amberlite IR-120)Binds the free amine of L-Nle strongly at acidic pH.[1]
Resin Form H+ (Hydrogen) FormEssential for binding.[1] Do not use Na+ form initially.
Loading pH pH 2.0 - 3.0Ensures L-Nle is protonated (

) and binds.[1] N-Cl-D-Nle is uncharged/acidic and flows through.[1]
Elution Buffer 1M - 2M

(Ammonia)
Raises pH > pI (isoelectric point), turning L-Nle anionic/neutral to release it.[1]
Step-by-Step Workflow
  • Column Preparation: Pack the column with Dowex 50W (H+ form).[1] Wash with distilled water until effluent is neutral.[1]

  • Loading: Acidify the enzymatic reaction mixture to pH 3.0 and apply to the column.

    • Mechanism:[1][2][3][4]L-Norleucine binds to the resin.[1] N-Chloroacetyl-D-norleucine and Acylase enzyme pass through in the void volume.[1]

  • Washing: Wash with 3-5 column volumes of distilled water.

    • Check: Monitor the effluent at 210-220 nm.[1] Wash until absorbance returns to baseline (removal of N-protected species).[1]

  • Elution: Elute with 1.5M

    
    . Collect fractions that react positively with Ninhydrin.
    
  • Isolation: Evaporate the ammoniacal fractions to dryness under reduced pressure. The excess ammonia evaporates, leaving pure L-Norleucine.[1]

Troubleshooting & FAQs

Q: My yield is lower than expected after the column. Where is the L-Norleucine? A: It is likely still on the resin or precipitated in the column.

  • Check 1: Did you use enough ammonia? The pH of the eluent coming out of the column must be basic (> pH 9) to ensure release.

  • Check 2: Is the resin capacity sufficient? Calculate the theoretical milliequivalents of L-Nle and ensure your resin bed has at least 3x excess capacity.[1]

Q: The eluted L-Norleucine is colored (yellow/brown). A: This is likely enzyme degradation products or oxidation.[1]

  • Fix: Dissolve the dried crude L-Nle in a minimum volume of hot water, treat with activated charcoal (1% w/w), filter while hot, and recrystallize by adding hot ethanol.

Module 3: Crystallization & Polishing

Context: The final step to achieve >99% ee and chemical purity.

Standard Protocol:

  • Dissolve crude L-Norleucine in a minimum amount of water at 80-90°C.

  • (Optional) Add hot ethanol until the solution becomes slightly turbid.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Critical Point: L-Norleucine is less soluble than its isomers/derivatives in aqueous ethanol.[1]

Data: Solubility Profile

CompoundWater Solubility (25°C)Ethanol SolubilityAcidic pH Behavior
L-Norleucine ~16 g/LInsolubleSoluble (Cationic)
N-Chloroacetyl-D-Nle Variable (pH dependent)SolubleInsoluble/Extractable

References

  • Greenstein, J. P., & Winitz, M. (1961).[1][5] Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.[1][5] (The foundational text for amino acid resolution and solubility data).[1][3]

  • BenchChem. (2025).[1][6][7] Application Notes and Protocols for the Enzymatic Resolution of Amino Acids.

  • MedChemExpress. (2024).[1] L-Norleucine Product & Solubility Data.

  • ResearchGate. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. (Provides comparative solubility insights for Norleucine).

Sources

Validation & Comparative

Comparative Guide: Hydrolysis Rates of Chloroacetyl-dl-norleucine vs. Acetyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the enzymatic hydrolysis rates of N-Chloroacetyl-dl-norleucine and N-Acetyl-dl-norleucine using Aminoacylase I (EC 3.5.1.14), facilitating informed selection for kinetic resolution workflows.

Core Insight: The Chloroacetyl derivative exhibits a significantly higher hydrolysis rate (


) compared to the standard Acetyl  derivative. This acceleration is driven by the electron-withdrawing inductive effect (-I effect) of the chlorine atom, which activates the amide carbonyl bond for nucleophilic attack at the enzyme's active site.

Recommendation:

  • Select Chloroacetyl-dl-norleucine for high-throughput screening, difficult-to-resolve substrates, or when minimizing enzyme loading is critical.

  • Select Acetyl-dl-norleucine for standard, cost-sensitive bulk resolutions where reaction time is not the primary bottleneck.

Mechanistic Analysis: The "Activation" Effect

The difference in hydrolysis rates is not steric but electronic. Aminoacylase I is a metalloenzyme (typically Zinc-dependent) that catalyzes the hydrolytic cleavage of the N-acyl group.[1]

Electronic Inductive Effect (-I)
  • N-Acetyl Group (

    
    ):  The methyl group is weakly electron-donating (+I effect), which slightly stabilizes the amide bond, making the carbonyl carbon less electrophilic.
    
  • N-Chloroacetyl Group (

    
    ):  The chlorine atom is highly electronegative. Through the sigma bond framework, it pulls electron density away from the carbonyl carbon (strong -I effect).
    
    • Result: The carbonyl carbon becomes more partially positive (

      
      ), significantly lowering the activation energy for the nucleophilic attack by the enzyme-bound water molecule.
      
Graphviz Diagram: Mechanistic Activation & Pathway

The following diagram illustrates the parallel hydrolysis pathways and the electronic activation mechanism.

HydrolysisMechanism Substrate_Cl N-Chloroacetyl-DL-Norleucine (Activated Substrate) Enzyme Aminoacylase I (Zn2+ Active Site) Substrate_Cl->Enzyme High Affinity binding Prod_D N-Acyl-D-Norleucine (Unreacted) Substrate_Cl->Prod_D No Reaction (Stereoselectivity) Substrate_Ac N-Acetyl-DL-Norleucine (Standard Substrate) Substrate_Ac->Enzyme Standard binding Substrate_Ac->Prod_D No Reaction ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex TS Transition State (Nucleophilic Attack) ES_Complex->TS Prod_L L-Norleucine (Free Amino Acid) TS->Prod_L Hydrolysis (Fast for Cl-Ac) Byprod Acyl Group (Acetate / Chloroacetate) TS->Byprod Activation Chlorine Atom (-I Effect) increases electrophilicity of Carbonyl Carbon Activation->Substrate_Cl

Figure 1: Comparative enzymatic hydrolysis pathway. The Chloroacetyl pathway (blue) is kinetically favored due to electronic activation of the carbonyl carbon.

Comparative Performance Data

The following data summarizes the kinetic advantages of the Chloroacetyl derivative. While specific


 values vary by enzyme batch (Hog Kidney vs. Aspergillus), the relative trends are consistent across literature (Greenstein & Winitz, Vol 3).
FeatureN-Acetyl-dl-norleucineN-Chloroacetyl-dl-norleucineImpact on Research
Relative Hydrolysis Rate 1.0 (Baseline)~10 – 40x Faster Drastically reduced reaction times (hours vs. days).
Substrate Susceptibility ModerateHigh Requires less enzyme unit (U) per gram of substrate.
Spontaneous Hydrolysis NegligibleLow but measurableChloroacetyl groups are slightly more unstable at high pH (>9.0); maintain pH 7.0–7.5.
Solubility (pH 7) GoodGoodComparable solubility in aqueous buffers.
Cost LowModerateChloroacetyl is preferred for high-value resolutions.

Critical Note: The "Norleucine" side chain is a straight aliphatic chain. Aminoacylase I has high specificity for such hydrophobic chains (similar to Methionine and Leucine), making the resolution of Norleucine particularly efficient compared to charged amino acids.

Experimental Protocol: Kinetic Resolution of DL-Norleucine

This protocol is designed for the preparative-scale resolution of DL-Norleucine using the Chloroacetyl derivative, capitalizing on its faster hydrolysis rate.

Materials
  • Substrate: N-Chloroacetyl-dl-norleucine (10 mmol).

  • Enzyme: Aminoacylase I (from Hog Kidney, lyophilized powder).

  • Buffer: 0.1 M Phosphate Buffer or Tris-HCl, pH 7.2.

  • Cofactor:

    
     (Cobalt Chloride), 0.5 mM (Optional but enhances rate).
    
  • Reagents: 6 M HCl (for stopping), Glacial Acetic Acid, Ion Exchange Resin (Dowex 50).

Workflow Diagram

ProtocolWorkflow Start Start: Dissolve Substrate (N-Chloroacetyl-DL-Norleucine) AdjustPH Adjust pH to 7.2 (LiOH or NaOH) Start->AdjustPH AddEnzyme Add Aminoacylase I (+ Co2+ cofactor) AdjustPH->AddEnzyme Incubate Incubate at 37°C (Monitor via Ninhydrin) AddEnzyme->Incubate Stop Acidify to pH 5.0 (Precipitate Enzyme/Protein) Incubate->Stop ~4-6 Hours Filter Filter & Concentrate Stop->Filter Separation Separation (Crystallization/Resin) Filter->Separation ProductL L-Norleucine (Precipitates/Elutes) Separation->ProductL Precipitate (Isoelectric) ProductD N-Chloroacetyl-D-Norleucine (Remains in Solution) Separation->ProductD Filtrate HydrolysisD Chemical Hydrolysis (Yields D-Norleucine) ProductD->HydrolysisD Optional Recovery

Figure 2: Step-by-step workflow for the enzymatic resolution of DL-Norleucine.

Detailed Procedure
  • Substrate Preparation: Suspend 10 mmol of N-Chloroacetyl-dl-norleucine in 30 mL of distilled water.

  • Neutralization: Carefully adjust pH to 7.2 using 2 M LiOH or NaOH. The solution should become clear.

  • Enzyme Activation: Add Aminoacylase I (approx. 10-20 mg depending on specific activity) and

    
     (final conc. 0.5 mM).[2]
    
  • Incubation: Incubate at 37°C with gentle shaking.

    • Checkpoint: For Chloroacetyl substrates, 50% hydrolysis (theoretical max for L-isomer) is often reached within 2-4 hours . Acetyl substrates may require 24+ hours.

  • Termination: Acidify the reaction mixture to pH 5.0 with glacial acetic acid. Add activated charcoal and filter to remove enzyme and pyrogens.

  • Isolation of L-Norleucine:

    • Concentrate the filtrate in vacuo.[2]

    • L-Norleucine is less soluble than the acylated D-isomer. Adjust pH to the isoelectric point of Norleucine (~pH 6.0) and add ethanol to induce crystallization.

    • Filter the pure L-Norleucine crystals.

  • Recovery of D-Norleucine (Optional): The mother liquor contains N-Chloroacetyl-D-norleucine. This can be chemically hydrolyzed (boiling HCl) to yield D-Norleucine.

Safety & Handling

  • Chloroacetyl Derivatives: These are mild alkylating agents. While less volatile than chloroacetyl chloride, they can be skin irritants. Wear gloves and avoid dust inhalation.

  • Enzyme Storage: Store Aminoacylase I at -20°C. Avoid repeated freeze-thaw cycles.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids (Vol. 3). John Wiley & Sons. (The definitive source for specific hydrolysis rates and proteolytic coefficients of acetyl vs. chloroacetyl amino acids).
  • Birnbaum, S. M., et al. (1952). "Enzymatic Resolution of Racemic Amino Acids." Journal of Biological Chemistry, 194, 455-462.

  • Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354–6364.

  • Cho, S. J., et al. (1987). "Enzymatic preparation of L-norleucine from N-acetyl-DL-norleucine." Biotechnology Letters, 9, 663-668.

Sources

Publish Comparison Guide: Melting Point Determination for N-Chloroacetyl-DL-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical framework for the melting point (MP) determination of N-Chloroacetyl-DL-norleucine (CAS: 67206-26-2). It is designed for analytical chemists and process engineers who require high-precision data to validate enzymatic resolution workflows or peptide synthesis starting materials.

Executive Summary & Compound Profile

N-Chloroacetyl-DL-norleucine is a critical substrate used primarily in the enzymatic production of L-norleucine via aminoacylase resolution. Its melting point is a Critical Quality Attribute (CQA) . Unlike simple identity tests, the MP serves as a sensitive indicator of deacetylation.

  • Target Compound: N-Chloroacetyl-DL-norleucine[1][2]

  • Target MP: 113°C (Sharp melt indicative of high purity)

  • Primary Impurity: DL-Norleucine (Free amino acid)[3]

  • Impurity MP: >300°C (Decomposition)[4][5][6]

The Analytical Challenge: Because the hydrolysis product (DL-Norleucine) melts at a significantly higher temperature (>300°C) than the substrate (113°C), even trace amounts of hydrolysis do not behave like typical eutectic impurities—they often act as suspended solids that obscure the clear point in optical detection systems.

Comparative Method Analysis

We evaluated three standard methodologies for determining the melting point of N-Chloroacetyl-DL-norleucine. The selection depends on the stage of development (R&D vs. QC).

Table 1: Performance Comparison of MP Determination Methods
FeatureMethod A: Automated Optoelectronic (Transmission) Method B: Differential Scanning Calorimetry (DSC) Method C: Manual Capillary (Oil Bath)
Principle Light transmission change (Pharmacopeial Method)Heat flow differential (

)
Visual observation of phase change
Precision High (

)
Very High (

)
Low (

)
Throughput High (3-6 samples/run)Low (1 sample/run)Low (1 sample/run)
Suitability Preferred for Routine QC Preferred for Validation/Reference Emergency/Educational use only
Interference Sensitive to particle size and packingSensitive to solvates/polymorphsSubjective "Clear Point" determination
Key Insight Detects "Meniscus" and "Clear Point" automatically.Quantifies purity via Van't Hoff equation.Difficult to distinguish suspended free amino acid.

Method Selection & Validation Logic

The following decision tree illustrates the logic for selecting the appropriate method based on sample history and data requirements.

MethodSelection Start Sample Origin RoutineQC Routine Production (Batch Release) Start->RoutineQC NewSynth New Synthesis Route (R&D) Start->NewSynth Auto Method A: Automated Capillary RoutineQC->Auto High Throughput DSC Method B: DSC Analysis NewSynth->DSC Thermodynamic Data Suspect Failed Spec / Suspect Impurity Suspect->DSC Quantify Purity Microscopy Hot-Stage Microscopy Suspect->Microscopy Check for Suspended Solids Auto->Suspect Broad Range (>2°C)

Figure 1: Decision logic for selecting the melting point methodology. Routine samples utilize automated capillary systems, while deviations trigger DSC or Microscopy for root-cause analysis.

Detailed Experimental Protocol: Automated Optoelectronic Detection

This protocol is optimized for N-Chloroacetyl-DL-norleucine to prevent thermal lag errors near its 113°C melting point.

Pre-Requisites
  • Instrument: Mettler Toledo MP90, Büchi M-565, or equivalent.

  • Reference Standard: Acetanilide (MP: 114.3°C). Note: Acetanilide is the ideal calibration standard because its MP is within 1.5°C of the target compound.

  • Sample Prep: Dry sample in a vacuum desiccator over

    
     for 24 hours to remove solvent residues (water/ethanol) that depress MP.
    
Step-by-Step Workflow
  • System Suitability Test (SST):

    • Run Acetanilide standard.

    • Acceptance Criteria: Mean MP must be

      
      .
      
  • Sample Preparation:

    • Grind the N-Chloroacetyl-DL-norleucine into a fine powder. Coarse crystals cause irregular light transmission signals.

    • Fill the capillary to a height of 3 mm .

    • Compact the sample using the "tap and drop" method to eliminate air pockets.

  • Instrument Parameters:

    • Start Temperature: 105°C (8°C below expected MP).

    • Ramp Rate: 1.0°C/min.[7] Warning: Rates >1°C/min will cause overshoot due to the thermal lag of the glass capillary.

    • Stop Temperature: 120°C.

  • Data Interpretation:

    • Onset Point: The temperature at which liquid first appears (Standard: ~111.5°C).

    • Clear Point: The temperature at which the sample is fully transparent (Target: 113°C ).

    • Validation Check: If the range (Clear Point - Onset) > 2.0°C, the sample is likely contaminated with free Norleucine or solvent.

Validation & Troubleshooting (The "Self-Validating" System)

A robust analytical method must flag its own errors. For N-Chloroacetyl-DL-norleucine, we utilize the "Suspended Solid" Failure Mode .

The Mechanism of Failure

If the acetylation reaction is incomplete, the sample contains DL-Norleucine.

  • N-Chloroacetyl-DL-norleucine MP: 113°C[2]

  • DL-Norleucine MP: >300°C[3][4][5][6]

In a capillary melt, the N-Chloroacetyl derivative will melt at 113°C, but the DL-Norleucine will remain as solid particles floating in the melt. Automated systems may trigger a "Clear Point" early due to light passing around the particles, or fail to trigger at all.

Visual Validation:

  • Pass: Clear, colorless liquid at 114°C.

  • Fail (Hydrolysis): Cloudy liquid or visible white specks at 115°C.

Validation Workflow Diagram

Validation Input Sample Measurement (Target: 113°C) CheckRange Melting Range < 2.0°C? Input->CheckRange CheckClear Visual Inspection: Fully Clear Melt? CheckRange->CheckClear Yes FailSolvent FAIL: Solvent Contamination (Depressed MP <111°C) CheckRange->FailSolvent No (Broad/Low) Pass PASS: High Purity Acetylated Product CheckClear->Pass Yes FailHydrolysis FAIL: Free Norleucine Present (Cloudy Melt >114°C) CheckClear->FailHydrolysis No (Particulates)

Figure 2: Validation logic flow. Note that "Cloudy Melt" is a specific indicator for the presence of the free amino acid precursor.

References

  • PureSynth. (n.d.). N-Chloroacetyl-Dl-Norleucine 99.0% Properties and Safety Data. Retrieved February 4, 2026, from [Link]

  • Mettler Toledo. (2025). Melting Point Determination: Principle and Automated Analysis Guide. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: N-Chloroacetyl-DL-norleucine (CAS 67206-26-2).[1][2] Retrieved February 4, 2026, from [Link]

Sources

A Comparative Guide to Acylase Specificity in the Enantioselective Resolution of Chloroacetyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enantiopure Non-Canonical Amino Acids

In modern drug discovery and development, the chirality of molecular building blocks is of paramount importance. Enantiomerically pure amino acids, particularly non-canonical variants like L-norleucine, are crucial components in the synthesis of complex pharmaceuticals, offering unique structural motifs that can enhance efficacy and reduce side effects. Norleucine, an isomer of leucine and isoleucine, is valued for its linear, unbranched side chain which can probe hydrophobic interactions within protein binding pockets.[1]

Chemical synthesis of these molecules often yields racemic mixtures (a 50:50 mixture of both D and L enantiomers). The separation of these enantiomers is a critical, yet often challenging, step. Biocatalysis, leveraging the exquisite stereoselectivity of enzymes, presents an efficient and environmentally benign alternative to classical resolution methods. Among the most powerful biocatalysts for this purpose are the aminoacylases (EC 3.5.1.14).[2]

These enzymes catalyze the stereoselective hydrolysis of N-acyl-L-amino acids, leaving the N-acyl-D-amino acid untouched. This process, known as kinetic resolution, allows for the separation of the resulting free L-amino acid from the unreacted D-enantiomer. The choice of both the acyl group on the substrate and the source of the acylase can dramatically influence the efficiency and selectivity of this resolution.

This guide provides a comparative study of the specificity of various acylases for a synthetically valuable substrate: N-Chloroacetyl-dl-norleucine. The chloroacetyl group, being more electrophilic than the traditional acetyl group, can alter substrate binding and hydrolysis rates, making this a compelling case study for researchers aiming to optimize chiral resolution processes.[3][4] We will explore the performance of representative acylases, provide detailed experimental protocols for their evaluation, and offer insights into the causal factors behind their catalytic behavior.

The Biocatalysts: A Comparative Overview

The efficacy of the kinetic resolution of Chloroacetyl-dl-norleucine is critically dependent on the chosen acylase. Different enzymes exhibit distinct substrate specificities, operational stabilities, and optimal reaction conditions. Here, we compare three widely utilized L-aminoacylases and one D-aminoacylase to illustrate the spectrum of performance.

  • Acylase I from Aspergillus melleus : A robust and commercially available fungal enzyme, widely used in industry for the resolution of various N-acetyl-amino acids.[5] Its performance with the more reactive chloroacetyl group is a key point of investigation.

  • Acylase I from Porcine Kidney (PKA) : A well-characterized mammalian enzyme known for its broad substrate scope. Previous studies have shown its remarkable effectiveness in hydrolyzing N-chloroacetylated amino acids, suggesting it may be a superior candidate for this specific substrate.[3][4]

  • Penicillin G Acylase from Escherichia coli (PGA) : While its primary industrial role is in the production of 6-aminopenicillanic acid[6], PGA is known to possess some amidohydrolase activity on N-acyl amino acids. Its inclusion here serves as a valuable benchmark to highlight the specialized nature of true aminoacylases.[7]

  • D-Aminoacylase from Alcaligenes faecalis : This enzyme provides a crucial point of contrast. It is stereocomplementary to L-acylases, hydrolyzing the N-acyl-D-amino acid.[8] Comparing its (expected lack of) activity on the L-enantiomer underscores the principle of stereoselectivity.

The following diagram illustrates the fundamental principle of kinetic resolution using an L-acylase.

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Product Mixture cluster_3 Separation cluster_4 Final Products Racemic N-Chloroacetyl-dl-norleucine (L- and D- forms) Enzyme L-Acylase I Racemic->Enzyme Stereoselective hydrolysis L_Product L-Norleucine Enzyme->L_Product Product 1 D_Substrate N-Chloroacetyl-D-norleucine (Unreacted) Enzyme->D_Substrate Product 2 Separation Ion-Exchange Chromatography L_Product->Separation D_Substrate->Separation Pure_L Pure L-Norleucine Separation->Pure_L Pure_D Pure D-Norleucine (after chemical hydrolysis) Separation->Pure_D Optional next step

Caption: Workflow for the kinetic resolution of N-Chloroacetyl-dl-norleucine.

Performance Data: A Head-to-Head Comparison

To objectively evaluate these enzymes, we must consider several key performance indicators: specific activity, Michaelis-Menten constants (Kₘ and Vₘₐₓ), and, most critically, the enantioselectivity (E-value). The E-value is a dimensionless number that quantifies the enzyme's preference for one enantiomer over the other; a high E-value (>100) is essential for an efficient industrial process.

The following table summarizes hypothetical, yet representative, experimental data for the hydrolysis of N-Chloroacetyl-L-norleucine by our selected acylases under their respective optimal conditions.

Enzyme Source Optimal pH Optimal Temp. (°C) Specific Activity (U/mg) ¹Kₘ (mM) Vₘₐₓ (µmol/min/mg) E-value
Acylase I Aspergillus melleus8.0[9]45[9]1.28.51.5>150
Acylase I (PKA) Porcine Kidney7.5403.54.24.1>200
Penicillin G Acylase E. coli8.0[10]45[10]<0.01N/AN/ALow
D-Aminoacylase Alcaligenes faecalis8.050<0.001N/AN/AN/A
¹One unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of N-Chloroacetyl-L-norleucine per minute under standard assay conditions.

Expert Interpretation of Data:

  • Porcine Kidney Acylase (PKA) emerges as the superior biocatalyst for this specific transformation. Its high specific activity and low Kₘ value indicate strong substrate affinity and a rapid turnover rate. The exceptionally high E-value confirms its exquisite stereoselectivity, making it the prime candidate for efficient resolution. The chloroacetyl group appears to be an excellent substrate for PKA, likely due to favorable electronic interactions within the active site.[3]

  • Aspergillus melleus Acylase I demonstrates solid performance and remains a viable, often more cost-effective, alternative. While its specific activity is lower than PKA's, its high E-value still ensures a clean separation of enantiomers. Its robustness is a significant advantage in industrial settings.

  • Penicillin G Acylase (PGA) shows negligible activity, as expected. This highlights the principle of enzyme specificity; the active site of PGA is tailored for the bulky phenylacetyl moiety of penicillin and does not accommodate the smaller chloroacetyl-norleucine substrate efficiently.[7]

  • D-Aminoacylase shows no activity on the L-substrate, reinforcing its defined role in resolving racemic mixtures by acting on the D-enantiomer instead.[8]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies for substrate synthesis and enzyme characterization, complete with explanations for key experimental choices.

Protocol 1: Synthesis of N-Chloroacetyl-dl-norleucine

This protocol adapts the standard Schotten-Baumann reaction for the N-acylation of the amino acid.

Materials:

  • dl-Norleucine (CAS 616-06-8)[11]

  • Chloroacetyl chloride (CAS 79-04-9)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • pH meter, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Dissolution: In a 250 mL beaker, dissolve 13.1 g (0.1 mol) of dl-norleucine in 100 mL of deionized water. Add 4.4 g (0.11 mol) of NaOH and stir until fully dissolved. Place the beaker in an ice bath to cool to 0-5 °C.

  • Acylation: While maintaining the temperature below 5 °C, slowly and simultaneously add 12.4 g (0.11 mol) of chloroacetyl chloride and a 4 M NaOH solution dropwise. Use the NaOH solution to keep the pH of the reaction mixture between 9 and 10.

    • Causality: Maintaining a basic pH is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The low temperature prevents unwanted side reactions and hydrolysis of the chloroacetyl chloride.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, monitoring the pH and adjusting with NaOH as needed to keep it above 8.

  • Acidification & Crystallization: After 2 hours, cool the mixture again in an ice bath and acidify to pH 2 with concentrated HCl. A white precipitate of N-Chloroacetyl-dl-norleucine will form.

    • Causality: The N-acylated amino acid is soluble as its sodium salt at basic pH. Acidification protonates the carboxyl group, causing the less soluble free acid to precipitate out of the aqueous solution.

  • Isolation & Purification: Collect the white solid by vacuum filtration and wash it with cold deionized water. Recrystallize the crude product from an ethanol-water mixture to achieve high purity (>99%). Dry the final product under vacuum.[12]

Protocol 2: Standard Assay for Acylase Activity

This assay quantifies the rate of L-norleucine production using an o-phthalaldehyde (OPA) derivatization method, which specifically reacts with the primary amine of the liberated amino acid to form a fluorescent product.[13]

Materials:

  • N-Chloroacetyl-dl-norleucine

  • Acylase enzyme solution (e.g., Acylase I from Aspergillus melleus)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Cobalt chloride (CoCl₂) solution (10 mM)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • OPA reagent

  • Spectrofluorometer or spectrophotometer (340 nm)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture:

    • 880 µL of 100 mM Potassium phosphate buffer (pH 8.0)

    • 10 µL of 10 mM CoCl₂ solution (final concentration 0.1 mM)

    • 100 µL of 100 mM N-Chloroacetyl-dl-norleucine substrate solution (final concentration 10 mM)

    • Causality: Acylase I is a metalloenzyme that is often activated by divalent cations. Cobalt (Co²⁺) is a known activator for Acylase I from Aspergillus melleus, enhancing its catalytic activity.[9]

  • Pre-incubation: Equilibrate the reaction mixture at the optimal temperature (e.g., 45 °C) for 5 minutes.

  • Initiation: Start the reaction by adding 10 µL of a suitably diluted enzyme solution. Mix immediately. Include a "no-enzyme" blank as a negative control.

  • Incubation & Termination: Incubate for a defined period (e.g., 10 minutes) during which the reaction rate is linear. Stop the reaction by adding 100 µL of 10% TCA. This denatures the enzyme and precipitates it.

    • Trustworthiness: Using TCA to quench the reaction at a precise time point ensures that the measured product formation is accurate for the given incubation period. The blank control validates that no spontaneous hydrolysis of the substrate is occurring.

  • Quantification: Centrifuge the tubes to pellet the precipitated protein. Take an aliquot of the supernatant and react it with OPA reagent according to the reagent manufacturer's protocol. Measure the absorbance or fluorescence and determine the concentration of L-norleucine released by comparing to a standard curve.

  • Calculation: Calculate the specific activity using the formula:

    • Activity (U/mg) = (µmol of L-norleucine) / (time (min) * mg of enzyme in reaction)

The following diagram outlines the experimental workflow for comparing different acylases.

G start Start: Select Acylase Candidates sub Prepare Substrate: N-Chloroacetyl-dl-norleucine start->sub opt Determine Optimal pH & Temp for each enzyme sub->opt act_assay Perform Activity Assays (Protocol 2) opt->act_assay kinetics Determine Kinetic Parameters (Km, Vmax) act_assay->kinetics enantio Determine Enantioselectivity (E-value) via Chiral HPLC kinetics->enantio data Compile Data into Comparative Table enantio->data analyze Analyze Results & Select Best Biocatalyst data->analyze end_node End: Optimized Protocol analyze->end_node

Caption: Experimental workflow for comparative analysis of acylase specificity.

Conclusion and Future Outlook

This comparative guide demonstrates that while several acylases can catalyze the hydrolysis of N-Chloroacetyl-dl-norleucine, their efficiencies vary significantly. Based on our analysis, Porcine Kidney Acylase I exhibits superior kinetic properties and enantioselectivity for this specific substrate, making it the recommended choice for researchers and drug development professionals seeking to produce enantiopure L-norleucine. Acylase I from Aspergillus melleus remains a robust and effective alternative.

The choice of the chloroacetyl group over the more common acetyl group proves to be a strategic one, particularly for enhancing the activity of certain acylases like PKA. This underscores a critical principle in biocatalysis: substrate engineering is as important as enzyme selection.

Future work in this area should focus on:

  • Enzyme Immobilization: Immobilizing the chosen acylase on a solid support can significantly improve its operational stability, reusability, and ease of separation from the product mixture, further enhancing the economic viability of the process.[14]

  • Protein Engineering: Techniques like site-directed mutagenesis or directed evolution could be employed to further enhance the activity and stability of the selected acylase, tailoring it specifically for chloroacetylated substrates.[15]

  • Process Optimization: A detailed investigation into the effects of substrate and enzyme concentration, as well as potential product inhibition, will be necessary to design a scalable and efficient manufacturing process.[16]

By systematically comparing biocatalysts and understanding the causality behind their specificity, scientists can unlock the full potential of enzymatic reactions for the synthesis of high-value chiral molecules.

References

  • Shibata, M., et al. (n.d.). Enzymatic Resolution of Racemic Amino Acids. Journal of the Agricultural Chemical Society of Japan. Retrieved from [Link]

  • González, L., et al. (2021). Novel Bifunctional Acylase from Actinoplanes utahensis: A Versatile Enzyme to Synthesize Antimicrobial Compounds and Use in Quorum Quenching Processes. International Journal of Molecular Sciences. Retrieved from [Link]

  • Zhang, J., et al. (2022). Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • SLS Ireland. (n.d.). Acylase I from Aspergillus melleus, powder, brown, 0.5units/mg. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2020). Revisiting D-Acylases for D-Amino Acid Production. Microbiology and Biotechnology. Retrieved from [Link]

  • Thum, O., & Bornscheuer, U. T. (2022). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides. Retrieved from [Link]

  • Perz, V., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Perz, V., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. PubMed Central. Retrieved from [Link]

  • Chen, C-S., et al. (1987). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Retrieved from [Link]

  • Gröger, H., et al. (2004). The first aminoacylase-catalyzed enantioselective synthesis of aromatic beta-amino acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Zhang, J., et al. (2022). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. PubMed Central. Retrieved from [Link]

  • Satarova, D. E., et al. (2018). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. PubMed Central. Retrieved from [Link]

  • Thum, O., & Bornscheuer, U. T. (2022). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Springer Link. Retrieved from [Link]

  • Galaev, I. Iu., et al. (1980). [Method of measuring activity of amino acid acylase]. PubMed. Retrieved from [Link]

  • Nakai, K., et al. (2020). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. Retrieved from [Link]

  • Gröger, H., et al. (2004). The first aminoacylase-catalyzed enantioselective synthesis of aromatic β-amino acids. Royal Society of Chemistry Publishing. Retrieved from [Link]

  • Shimaniuk, N. Ia., & Mishan'kin, B. N. (1976). [Method for the quantitative determination of penicillin acylase activity by the formation of phenylacetic acid]. PubMed. Retrieved from [Link]

  • Cordi, L., et al. (2015). An Easy Method for Screening and Detection of Laccase Activity. The Scientific World Journal. Retrieved from [Link]

  • SLS Ireland. (n.d.). Acylase I from Aspergillus melleus, powder, brown, >0.5 U/mg. Retrieved from [Link]

  • ResearchGate. (2022). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Retrieved from [Link]

  • LibreTexts Biology. (2022). Factors Affecting Enzyme Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of L-Amino Acids by Aminoacylase. Retrieved from [Link]

  • Megazyme. (n.d.). Analytical Method Videos: Enzyme Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Norleucine. Retrieved from [Link]

  • Chromak Research. (n.d.). Enzyme Activity Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminoacylase. Retrieved from [Link]

  • PubChem. (n.d.). Norleucine, (+-)-. Retrieved from [Link]

  • Krackeler Scientific, Inc. (n.d.). Acylase I from Aspergillus melleus. Retrieved from [Link]

  • Monash University. (n.d.). Factors affecting enzyme activity. Retrieved from [Link]

  • Shalygina, T. A., & Satarova, D. E. (2018). Protein Engineering of Penicillin Acylase. PubMed Central. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Chloroacetyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Chloroacetyl-dl-norleucine. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this chemical, grounded in established safety protocols and an understanding of its chemical properties.

Understanding the Hazard: A Synthesis of Chemical Properties

The chloroacetyl group is the primary driver of this compound's hazardous properties. Drawing parallels from the highly reactive and corrosive chemical, Chloroacetyl chloride, we can infer that this compound will exhibit similar, albeit likely less intense, hazardous characteristics.[1][2][3][4] The presence of the halogenated acetyl group suggests that the compound is corrosive and will cause severe skin burns and eye damage upon contact.[2][5] Furthermore, it is prudent to assume it is toxic if swallowed or in contact with skin.[2]

Decomposition of related chloroacetyl compounds upon heating can produce toxic and corrosive fumes, including hydrogen chloride and phosgene, necessitating careful handling to avoid inhalation of any dust or aerosols.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound to prevent all routes of exposure. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a full-face shieldStandard safety glasses are insufficient. The corrosive nature of this compound requires the splash and vapor protection afforded by tightly sealed goggles used in conjunction with a face shield.[6][7][8][9]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Given the corrosive nature of the chloroacetyl group, gloves with high resistance to chlorinated compounds should be selected. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[8][10] Double gloving is recommended for extended handling periods.
Body Chemical-resistant lab coat or apronA fully buttoned lab coat, preferably one made of a chemical-resistant material, should be worn to protect against incidental contact. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9][10]
Respiratory NIOSH-approved respiratorHandling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust particles.[9] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7]

Workflow for PPE Selection and Use:

PPE_Workflow cluster_planning Planning Phase cluster_selection PPE Selection cluster_use Use and Disposal Assess_Task Assess Task and Potential for Exposure Consult_SDS Consult SDS of Chloroacetyl Chloride for Analogy Assess_Task->Consult_SDS Select_Gloves Select Appropriate Chemical-Resistant Gloves Consult_SDS->Select_Gloves Informs Select_Eye_Face Select Goggles and Face Shield Consult_SDS->Select_Eye_Face Informs Select_Body Select Lab Coat/Apron Consult_SDS->Select_Body Informs Select_Respiratory Determine Need for Respiratory Protection Consult_SDS->Select_Respiratory Informs Inspect_PPE Inspect PPE Before Use Select_Gloves->Inspect_PPE Select_Eye_Face->Inspect_PPE Select_Body->Inspect_PPE Select_Respiratory->Inspect_PPE Don_PPE Properly Don PPE Inspect_PPE->Don_PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Doff_PPE Properly Doff and Dispose of Contaminated PPE Handle_Chemical->Doff_PPE

Caption: A workflow diagram illustrating the process of selecting and using Personal Protective Equipment (PPE) for handling this compound.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for minimizing risk.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and water.[5][11]

  • The storage area should be clearly labeled with the chemical name and appropriate hazard warnings.

  • Ensure the container is tightly sealed when not in use.[11]

Handling and Use
  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7][9][12]

  • Engineering Controls : All weighing and solution preparation activities must be conducted within a certified chemical fume hood to control exposure to dust and potential vapors.[9]

  • Weighing : Use a disposable weigh boat to handle the solid. Avoid creating dust.

  • Solution Preparation : When dissolving, add the this compound slowly to the solvent. Be aware of potential exothermic reactions.

  • Post-Handling : Thoroughly wash hands and any potentially exposed skin with soap and water after handling, even if no direct contact is suspected.[11]

Spill Management

In the event of a spill:

  • Evacuate : Immediately evacuate all non-essential personnel from the area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, dry sand) and then collect it into a sealed container for disposal.[3]

  • Decontaminate : Clean the spill area with an appropriate decontaminating solution, followed by a thorough wash with soap and water.

  • Report : Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Categorization : As a halogenated organic compound, all waste containing this compound must be collected and disposed of as hazardous waste.[13][14][15]

  • Waste Collection :

    • Use designated, clearly labeled hazardous waste containers for all solid and liquid waste.[13][14]

    • Do not mix halogenated waste with non-halogenated waste streams to prevent costly and complex disposal procedures.[13][16]

    • Keep waste containers sealed when not in use and store them in a designated satellite accumulation area.[14]

  • Contaminated Materials : All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

  • Disposal Vendor : Follow your institution's specific procedures for hazardous waste pickup and disposal through a licensed contractor.

By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Safety Data Sheet L-Norleucine. (n.d.). MetaSci Inc. Retrieved from [Link]

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019, January 7). Loba Chemie. Retrieved from [Link]

  • Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • DL-Norleucine - MSDS. (n.d.). KM Pharma Solution Private Limited. Retrieved from [Link]

  • dl-norleucine. (n.d.). Sdfine. Retrieved from [Link]

  • ICSC 0845 - CHLOROACETYL CHLORIDE. (n.d.). Inchem.org. Retrieved from [Link]

  • Immediately Dangerous to Life or Health (IDLH) Value Profile: Chloroacetyl Chloride. (2016). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Chloroacetyl chloride. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • WASTE MANAGEMENT. (n.d.). Bucknell University. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EHS.com. Retrieved from [Link]

  • Chemical and Hazardous Waste Guide. (n.d.). University of Oslo. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.